(R)-(-)-Hexahydromandelic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-cyclohexyl-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDPWAPIJGSANI-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53585-93-6 | |
| Record name | (2R)-2-cyclohexyl-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-(-)-Hexahydromandelic acid fundamental properties
An In-depth Technical Guide to (R)-(-)-Hexahydromandelic Acid
Authored by a Senior Application Scientist
Introduction
This compound, also known as (R)-cyclohexyl(hydroxy)acetic acid, is a chiral α-hydroxy acid of significant interest in the fields of pharmaceutical synthesis and materials science. As a derivative of mandelic acid with a saturated cyclohexane ring, it serves as a valuable chiral building block for the synthesis of complex molecules, including antimycobacterial agents.[1] Its unique stereochemistry plays a crucial role in its biological activity and interactions. This guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and applications of this compound for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
This compound is a white to off-white crystalline solid under standard conditions. It is soluble in polar solvents such as water and alcohols. The presence of both a carboxylic acid and a hydroxyl group allows for a range of chemical modifications and contributes to its physical properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | |
| Molecular Weight | 158.19 g/mol | |
| CAS Number | 53585-93-6 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 127-129 °C | |
| Optical Activity | [α]¹⁸/D −23° (c = 1 in acetic acid) | |
| Purity (typical) | ≥98% | |
| Enantiomeric Excess (typical) | ≥99% (GLC) |
Spectroscopic and Analytical Profile
A detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the methine proton adjacent to the hydroxyl and carboxyl groups, and the hydroxyl and carboxylic acid protons. The cyclohexyl protons would appear as a series of complex multiplets in the upfield region (approximately 1.0-2.0 ppm). The methine proton (α-proton) would likely be a doublet around 4.0 ppm. The chemical shifts of the hydroxyl and carboxylic acid protons are variable and depend on the solvent and concentration, but are expected in the ranges of 2-5 ppm and 10-13 ppm, respectively.
-
¹³C NMR (Predicted): The carbon NMR spectrum would display signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 175-180 ppm). The carbon bearing the hydroxyl group (α-carbon) would resonate around 70-75 ppm. The carbons of the cyclohexane ring would appear in the upfield region (approximately 25-45 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by:
-
A broad absorption band in the region of 3400-2400 cm⁻¹, corresponding to the O-H stretching vibrations of the carboxylic acid and the alcohol.
-
A strong, sharp peak around 1700 cm⁻¹ due to the C=O stretching of the carboxylic acid group.
-
C-H stretching vibrations of the cyclohexane ring just below 3000 cm⁻¹.
-
C-O stretching and O-H bending vibrations in the fingerprint region (below 1400 cm⁻¹).
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158. Key fragmentation patterns would likely involve the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the cyclohexyl ring.
Synthesis and Reactivity
Synthetic Pathway
A common method for the synthesis of this compound involves the catalytic hydrogenation of (R)-(-)-mandelic acid. This reaction reduces the aromatic phenyl ring to a cyclohexane ring while preserving the stereochemistry at the α-carbon.
Caption: Synthesis of this compound via Catalytic Hydrogenation.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve (R)-(-)-mandelic acid in a suitable solvent system, such as methanol with a small amount of acetic acid.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% rhodium on alumina.
-
Hydrogenation: Place the mixture in a high-pressure reactor and introduce hydrogen gas to the desired pressure (e.g., 100 psi).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a sufficient time to ensure complete reduction of the aromatic ring (typically several hours).
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the catalyst by filtration through a pad of celite.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether/cyclohexane, to yield the pure this compound.
Reactivity
As an α-hydroxy acid, this compound exhibits the characteristic reactivity of both a carboxylic acid and a secondary alcohol.
-
Carboxylic Acid Reactions: It can undergo esterification, amide formation, and reduction to the corresponding diol.
-
Alcohol Reactions: The secondary hydroxyl group can be oxidized to a ketone, or undergo etherification and esterification.
Analytical Methodologies for Purity Assessment
The enantiomeric excess (ee) is a critical quality attribute for chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for this determination.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose).
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid to improve peak shape.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
-
Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., around 210 nm).
-
-
Injection and Analysis: Inject a small volume of the sample solution (e.g., 10 µL) and record the chromatogram. The two enantiomers should be resolved into two separate peaks.
-
Calculation of Enantiomeric Excess: Calculate the ee using the areas of the two peaks: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100
Caption: Workflow for Chiral HPLC Analysis of this compound.
Applications in Research and Drug Development
This compound is a versatile intermediate with several key applications:
-
Chiral Building Block: It is used in the asymmetric synthesis of pharmaceuticals. For instance, it has been employed as an intermediate in the synthesis of analogues of pyridomycin, an antimycobacterial compound.[1]
-
Chirality Sensing: It serves as a model α-hydroxy acid in studies on chirality sensing using techniques like circular dichroism.[1]
-
Chiral Ionic Liquids: It is a starting material for the synthesis of chiral ionic liquids, which have applications as chiral solvents in asymmetric synthesis and as chiral stationary phases for chromatographic separations.[1]
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity and safety of this compound.
| Aspect | Recommendation | Reference |
| Personal Protective Equipment | Wear safety glasses, chemical-resistant gloves, and a lab coat. | |
| Handling | Avoid generating dust. Use in a well-ventilated area. | |
| Storage | Store in a tightly sealed container in a cool, dry place. | |
| Incompatibilities | Strong oxidizing agents. | |
| Fire Safety | It is a combustible solid. Use dry chemical, carbon dioxide, or foam extinguishers. |
Conclusion
This compound is a valuable chiral compound with a growing number of applications in synthetic chemistry and drug development. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective and safe use in a research and development setting. While further research is needed to fully characterize its spectroscopic and biochemical properties, the information provided here serves as a solid foundation for scientists and researchers working with this important molecule.
References
A Technical Guide to (R)-(-)-Hexahydromandelic Acid: Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of (R)-(-)-Hexahydromandelic acid, a valuable chiral building block for researchers and professionals in drug development and chemical synthesis. We will move beyond simple data recitation to explore the causality behind its synthesis and analytical methodologies, offering field-proven insights into its practical application.
Core Chemical Identity and Physicochemical Properties
This compound, also known as (R)-(−)-Cyclohexylhydroxyacetic acid, is a derivative of mandelic acid where the phenyl ring has been fully hydrogenated to a cyclohexane ring.[1] This structural modification retains the critical chiral center at the alpha-carbon while altering the molecule's lipophilicity and conformational flexibility, making it a subject of interest for creating novel chemical entities.
The molecule is a white to off-white crystalline solid, soluble in polar organic solvents such as alcohols.[1] Its fundamental identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 53585-93-6 | [1][2][3] |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.19 g/mol | [4] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 127-129 °C (lit.) | [2] |
| Optical Activity | [α]¹⁸/D −23° (c = 1 in acetic acid) | [2] |
| Purity (Typical) | ≥98% assay, ≥99% enantiomeric excess (ee) | [3] |
| SMILES | O--INVALID-LINK--C(O)=O | [1] |
| InChI Key | RRDPWAPIJGSANI-SSDOTTSWSA-N |
Chemical Structure:
(Image depicts the (R) stereoisomer of cyclohexyl(hydroxy)acetic acid)
Synthesis and Stereochemical Control: A Tale of Two Strategies
Obtaining enantiomerically pure this compound is paramount for its application in stereospecific synthesis. Two primary strategies are employed: direct stereoretentive synthesis from a chiral precursor and resolution of a racemic mixture.
Strategy A: Stereoretentive Catalytic Hydrogenation
The most efficient and atom-economical approach is the catalytic hydrogenation of the corresponding enantiomer of mandelic acid. Starting with (R)-(-)-Mandelic acid ensures the production of the desired this compound.
The causality behind this choice is critical: the catalytic hydrogenation of the aromatic ring (e.g., using a rhodium-on-alumina catalyst) is highly effective and occurs under conditions that do not typically affect the stereochemistry of the adjacent, non-aromatic chiral center.[5] This results in a direct conversion with retention of configuration.
Caption: Stereoretentive synthesis workflow.
Experimental Protocol: Synthesis via Hydrogenation This protocol is adapted from the established synthesis of the (S)-(+) enantiomer.[5]
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add (R)-(-)-Mandelic acid (76.0 g).
-
Catalyst and Solvent Addition: Add 5% rhodium-on-alumina catalyst (5 g) and a solution of methanol (440 mL) containing glacial acetic acid (5 mL). The acid is crucial for maintaining catalyst activity and preventing side reactions.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 100 psi. Maintain vigorous stirring for approximately 10-12 hours, or until hydrogen uptake ceases.
-
Workup: Depressurize the vessel. Remove the catalyst by filtration through a pad of Celite®. The Celite is essential for removing the fine, pyrophoric catalyst particles safely.
-
Isolation: Remove the methanol from the filtrate using a rotary evaporator. The resulting solid is the crude product.
-
Purification: Dissolve the solid in hot diethyl ether (~1 L), filter while hot to remove any insoluble impurities, and reduce the volume to ~400 mL. Add cyclohexane (250 mL) and continue to remove the ether by evaporation.
-
Crystallization: Cool the resulting cyclohexane solution under refrigeration for several hours. The pure this compound will crystallize as a white solid.
-
Drying: Collect the crystals by filtration and dry them overnight in a vacuum oven at 40 °C.
Strategy B: Chiral Resolution of a Racemic Mixture
An alternative, albeit less direct, method is chiral resolution.[6] This process is necessary if the starting material is a racemic (50:50) mixture of (R)- and (S)-Hexahydromandelic acid. The principle relies on reacting the racemate with a single enantiomer of a chiral resolving agent (often a chiral amine) to form a pair of diastereomeric salts.[7] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Caption: General principle of chiral resolution.
This method's primary disadvantage is that the theoretical maximum yield for the desired enantiomer is only 50%, as the other half is discarded or must be racemized and recycled.[6][7]
Analytical Characterization
Confirming the identity, chemical purity, and enantiomeric purity of this compound is essential.
Enantiomeric Excess (ee) Determination by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.[8] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns, such as CHIRALPAK® IC, are often effective for separating acidic compounds.[8]
-
Mobile Phase Preparation: A typical mobile phase consists of a nonpolar solvent (e.g., n-hexane) with an alcohol modifier (e.g., isopropanol or ethanol).[8] An acidic additive, such as 0.1% trifluoroacetic acid (TFA), is required to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention.[8]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.
-
Isocratic Elution: Begin with an isocratic method (e.g., 90:10 hexane:isopropanol + 0.1% TFA) at a flow rate of 0.5-1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the molecule absorbs, typically around 210 nm due to the lack of a strong chromophore.
-
Optimization: Adjust the ratio of hexane to alcohol to optimize the resolution between the two enantiomer peaks. Increasing the alcohol content generally decreases retention time but may reduce resolution.[8] The goal is to achieve baseline separation (Rs > 1.5).
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the R- and S-enantiomers using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
Purity Analysis by Gas Chromatography (GC)
GC analysis can determine chemical purity but is complicated by the low volatility and polar nature of the molecule.[9] Derivatization is required to convert the polar carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively, before injection. This makes GC a less direct method than HPLC for this specific compound.
Applications in Research and Drug Development
The utility of this compound stems from its status as a chiral α-hydroxy acid, a privileged scaffold in medicinal chemistry.
-
Chiral Building Block: It serves as a key intermediate in the synthesis of complex molecules. For instance, it has been used in the synthesis of analogs of Pyridomycin, an antimycobacterial natural product.
-
Precursor to Chiral Solvents: The molecule is a starting material for creating chiral ionic liquids. These specialized solvents can be used to induce stereoselectivity in asymmetric chemical reactions.
-
Chirality Sensing: It has been employed as a model compound in studies on chirality sensing, where probes are designed to detect and differentiate between enantiomers using techniques like circular dichroism.
-
Scaffold for Drug Discovery: While its parent, mandelic acid, is a well-known precursor for antibiotics and antitumor agents, the hexahydro- derivative offers a more lipophilic and conformationally distinct scaffold.[10][11] This can be exploited by drug development professionals to improve a drug candidate's pharmacokinetic properties (e.g., membrane permeability, metabolic stability) or to fine-tune its binding affinity with a biological target. The transition from a flat phenyl ring to a three-dimensional cyclohexane chair conformation can profoundly alter how a molecule fits into a receptor's binding pocket.
Conclusion
This compound is more than just a saturated analog of mandelic acid; it is a specialized tool for the discerning chemist. Its well-defined stereochemistry, coupled with the unique properties of the cyclohexyl group, makes it a valuable synthon for constructing novel pharmaceuticals and chiral materials. A thorough understanding of its stereoretentive synthesis and the analytical methods required to verify its purity are essential for its effective application in research and development.
References
- 1. CAS 53585-93-6: R(-)-hexahydromandelic acid | CymitQuimica [cymitquimica.com]
- 2. This compound | 53585-93-6 [amp.chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. (R)-hexahydromandelic acid | C8H13O3- | CID 25630707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Chiral_resolution [chemeurope.com]
- 8. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of (R)-(-)-Hexahydromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-Hexahydromandelic acid, a chiral α-hydroxy acid, stands as a pivotal building block in modern asymmetric synthesis, particularly within the pharmaceutical industry. Its rigid cyclohexyl backbone and defined stereochemistry make it an invaluable precursor for the synthesis of complex chiral molecules. This technical guide provides a comprehensive exploration of the discovery, historical evolution of synthetic methodologies, and key applications of this compound. We will delve into the foundational discovery of its aromatic precursor, mandelic acid, and trace the development of synthetic strategies from classical resolution to modern stereoselective hydrogenation. Detailed experimental protocols, comparative data, and visual representations of key processes are provided to offer both historical context and practical insights for today's researchers.
Foundational Bedrock: The Discovery of Mandelic Acid
The journey to this compound begins with its aromatic progenitor, mandelic acid. In 1831, the German pharmacist Ferdinand Ludwig Winckler first isolated mandelic acid by heating amygdalin, a compound extracted from bitter almonds, with diluted hydrochloric acid[1][2]. The name "mandelic acid" is derived from the German word for almond, "Mandel"[1][2]. This initial discovery yielded a racemic mixture, a 50:50 combination of the (R) and (S) enantiomers, setting the stage for the critical challenge of chiral resolution[2].
Early laboratory syntheses of racemic mandelic acid soon followed, liberating its preparation from natural sources. A common and enduring method involves the reaction of benzaldehyde with a cyanide source to form mandelonitrile, which is subsequently hydrolyzed to mandelic acid[3].
Caption: Early chemical synthesis of racemic mandelic acid.
The Quest for Enantiopurity: Classical Resolution of Mandelic Acid
With a reliable synthesis of racemic mandelic acid established, the focus shifted to the separation of its enantiomers. The classical method of diastereomeric salt formation became the cornerstone of this endeavor. This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base, a pair of diastereomeric salts with different solubilities is formed, allowing for their separation by fractional crystallization[4].
Commonly used chiral resolving agents for racemic mandelic acid include naturally occurring alkaloids like brucine and ephedrine, as well as synthetic chiral amines such as (R)-1-phenylethylamine[4].
Caption: Diastereomeric salt formation for the resolution of racemic mandelic acid.
Protocol 1: Classical Resolution of Racemic Mandelic Acid
Objective: To separate (R)-(-)-mandelic acid from a racemic mixture using (1R,2S)-(-)-ephedrine as the resolving agent.
Materials:
-
Racemic mandelic acid
-
(1R,2S)-(-)-Ephedrine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve racemic mandelic acid in warm ethanol. In a separate flask, dissolve an equimolar amount of (1R,2S)-(-)-ephedrine in warm ethanol.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature, then in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add an excess of hydrochloric acid to protonate the mandelate and the ephedrine.
-
Extraction: Extract the aqueous solution with diethyl ether. The (R)-(-)-mandelic acid will preferentially move into the organic layer.
-
Drying and Evaporation: Dry the ether extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude (R)-(-)-mandelic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or benzene) to obtain enantiomerically pure (R)-(-)-mandelic acid.
From Aromatic to Aliphatic: The Synthesis of this compound
The synthesis of this compound is achieved through the hydrogenation of the aromatic ring of (R)-(-)-mandelic acid. This transformation saturates the benzene ring, converting it to a cyclohexane ring, while preserving the stereochemistry at the α-carbon.
While the precise first synthesis of this compound is not well-documented in easily accessible historical records, the methodology for such a transformation was developed alongside advancements in catalytic hydrogenation. A documented procedure for the synthesis of its enantiomer, (S)(+)-Hexahydromandelic acid, provides a clear and scientifically sound pathway that is directly applicable to the (R)-(-) enantiomer[5]. This method utilizes a rhodium-on-alumina catalyst, a robust and efficient catalyst for the hydrogenation of aromatic rings under relatively mild conditions.
Caption: Stereospecific hydrogenation to form this compound.
Protocol 2: Synthesis of this compound
Objective: To synthesize this compound by the catalytic hydrogenation of (R)-(-)-mandelic acid. This protocol is adapted from the published synthesis of the (S)-(+) enantiomer[5].
Materials:
-
(R)-(-)-Mandelic acid
-
5% Rhodium-on-alumina (Rh/Al₂O₃) catalyst
-
Methanol
-
Glacial acetic acid
-
Hydrogen gas (H₂)
-
Celite® (diatomaceous earth)
-
Diethyl ether
-
Cyclohexane
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Reaction Setup: In the reaction vessel of a hydrogenation apparatus, dissolve (R)-(-)-mandelic acid in methanol containing a small amount of glacial acetic acid.
-
Carefully add the 5% rhodium-on-alumina catalyst to the solution.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi) and begin stirring.
-
Maintain the reaction at a constant temperature and pressure until hydrogen uptake ceases, indicating the completion of the reaction (typically several hours).
-
Work-up: Carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Isolation: Remove the methanol from the filtrate by rotary evaporation to yield the crude product as a solid.
-
Purification: Dissolve the solid in hot diethyl ether, filter if necessary, and then reduce the volume of the ether. Add cyclohexane to induce crystallization. Cool the mixture to maximize the yield of crystals.
-
Collect the crystalline this compound by filtration and dry under vacuum.
| Method | Catalyst | Solvent | Pressure (psi) | Temperature | Yield | Enantiomeric Excess (ee) | Reference |
| Hydrogenation | 5% Rh/Al₂O₃ | Methanol/Acetic Acid | 100 | Room Temp. | ~90% | >99% | [5] |
Modern Synthetic Approaches
While the classical approach of resolution followed by hydrogenation is robust, modern organic synthesis strives for greater efficiency, often through asymmetric catalysis. This involves the direct, enantioselective hydrogenation of a prochiral precursor, such as a phenylglyoxylic acid derivative, to form the chiral α-hydroxy acid in a single step.
For example, homogeneous catalysts, such as Ruthenium-MeO-BIPHEP complexes, have shown high enantioselectivity in the hydrogenation of α-keto esters to their corresponding α-hydroxy esters. These methods offer the advantage of generating the desired enantiomer directly, bypassing the need for a resolution step.
Applications in Drug Development and Chiral Technologies
This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other advanced materials. Its rigid structure and defined stereocenter allow for precise control over the stereochemistry of subsequent synthetic transformations.
Synthesis of Pyridomycin Analogs
A significant application of this compound is in the synthesis of analogs of Pyridomycin, a natural product with potent antimycobacterial activity[6][7][8][9]. In the development of more synthetically accessible and metabolically stable analogs, the enol-ester moiety of the natural product is replaced with a saturated substituent derived from a chiral α-hydroxy acid[7]. This compound serves as a key starting material for the C2 side chain in these dihydropyridomycin analogs, contributing to their potent anti-tuberculosis activity[6][8].
Chiral Ionic Liquids
This compound has been utilized in the synthesis of novel chiral ionic liquids (CILs)[10][11]. These CILs, which can possess a chiral anion, a chiral cation, or both, are being explored for a variety of applications, including as chiral solvents for asymmetric synthesis, as chiral stationary phases in chromatography, and for enantiomeric recognition[10][11][12]. The incorporation of the (R)-(-)-hexahydromandelate anion imparts chirality to the ionic liquid, enabling it to interact differently with the enantiomers of other chiral molecules[10][13].
Conclusion
The story of this compound is a testament to the evolution of stereoselective synthesis. From the initial discovery of its racemic aromatic precursor in bitter almonds to its modern preparation via stereospecific hydrogenation, the journey reflects the increasing demand for enantiomerically pure compounds in science and industry. As a versatile chiral building block, this compound continues to play a vital role in the development of new pharmaceuticals and advanced materials, underscoring the enduring importance of chirality in molecular design and function.
References
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimycobacterial Activity of 2,1′-Dihydropyridomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Research Applications of (R)-(-)-Hexahydromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-Hexahydromandelic acid , a chiral derivative of mandelic acid, is emerging as a versatile tool in modern chemical research and development. Its unique structural features, combining a rigid cyclohexane ring with a chiral α-hydroxy acid moiety, make it a valuable asset in the fields of asymmetric synthesis, chiral separations, and materials science. This guide provides a comprehensive overview of its core applications, supported by detailed protocols and expert insights to facilitate its integration into your research endeavors.
Section 1: Physicochemical Properties and Characterization
This compound, also known as (R)-cyclohexylglycolic acid, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Melting Point | 127-129 °C | [2] |
| Optical Activity | [α]¹⁸/D −23° (c=1 in acetic acid) | [2] |
| CAS Number | 53585-93-6 | [2] |
| Appearance | White to off-white solid | [1] |
Spectroscopic Data:
-
¹H NMR: Key signals would include a multiplet for the cyclohexyl protons, a characteristic signal for the α-proton adjacent to the hydroxyl and carboxyl groups, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Expected signals would correspond to the carbons of the cyclohexane ring, the α-carbon bearing the hydroxyl group, and the carbonyl carbon of the carboxylic acid.
-
FTIR: The spectrum would be characterized by a broad O-H stretching band from the carboxylic acid and alcohol, a strong C=O stretching vibration from the carboxylic acid, and C-H stretching and bending vibrations from the cyclohexane ring.[3]
Section 2: Application as a Chiral Resolving Agent
The acidic nature and chirality of this compound make it an effective resolving agent for racemic mixtures of chiral bases, such as amines.[4][5] The principle lies in the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
Principle of Chiral Resolution via Diastereomeric Salt Formation
A racemic mixture of a chiral amine, (R/S)-amine, is reacted with an enantiomerically pure chiral acid, in this case, this compound. This reaction forms a mixture of two diastereomeric salts: [(R)-amine · (R)-acid] and [(S)-amine · (R)-acid]. These diastereomers possess different physical properties, including solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer. The enantiomerically enriched amine can then be recovered by treatment with a base.
}
Representative Protocol: Resolution of Racemic 1-Phenylethylamine
This protocol is adapted from established procedures for chiral amine resolution using chiral carboxylic acids.[6][7]
Materials:
-
Racemic 1-phenylethylamine
-
This compound
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of warm methanol.
-
In a separate flask, dissolve an equimolar amount of this compound in 100 mL of warm methanol.
-
Slowly add the this compound solution to the amine solution with constant stirring.
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals in a vacuum oven.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Add 1 M NaOH solution dropwise while stirring until the solution is basic (pH > 10).
-
Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-phenylethylamine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
-
Section 3: Application as a Chiral Building Block in Asymmetric Synthesis
This compound serves as a valuable chiral synthon, providing a pre-existing stereocenter for the construction of more complex chiral molecules.[8] Its bifunctional nature (hydroxyl and carboxyl groups) allows for diverse chemical modifications.
Synthesis of Pyridomycin Analogs
Pyridomycin is a natural product with potent antimycobacterial activity. Research has shown that analogs of pyridomycin, where the synthetically challenging enol ester is replaced, retain significant biological activity.[2] this compound can be utilized as a starting material for the synthesis of the alcohol fragment required for the construction of these dihydropyridomycin analogs.[2]
}
Representative Protocol: Preparation of a Chiral Alcohol Intermediate
This protocol outlines the initial steps to convert this compound into a suitable alcohol fragment for the synthesis of pyridomycin analogs.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reduction of the Carboxylic Acid:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BH₃·THF (approximately 2-3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of methanol at 0 °C.
-
Remove the solvents under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude diol by flash column chromatography on silica gel to obtain the chiral alcohol building block.
-
Synthesis of Chiral Ionic Liquids
Chiral ionic liquids (CILs) are of great interest as chiral solvents for asymmetric synthesis and as chiral stationary phases in chromatography. This compound can be used as a chiral precursor for the synthesis of novel CILs, for example, by forming chiral borate anions.[9]
Representative Protocol: Synthesis of a Chiral Borate Ionic Liquid
This protocol is based on the general procedure for the synthesis of chiral borate ionic liquids from α-hydroxy acids.
Materials:
-
This compound
-
Boric acid
-
An achiral cation source (e.g., 1-butyl-3-methylimidazolium chloride)
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
Formation of the Chiral Borate Diester:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine this compound (2 equivalents) and boric acid (1 equivalent) in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the formation of the chiral borate diester.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
-
Anion Metathesis:
-
Dissolve the crude chiral borate diester in a suitable solvent.
-
Add an equimolar amount of the achiral cation source (e.g., 1-butyl-3-methylimidazolium chloride).
-
Stir the mixture at room temperature for several hours.
-
The resulting chiral ionic liquid can be purified by washing with water to remove any inorganic salts, followed by drying under high vacuum.
-
Section 4: Application in Chirality Sensing
This compound can be employed as a model chiral α-hydroxy acid in the development and validation of chirality sensing methods, particularly those utilizing circular dichroism (CD) spectroscopy.[2] The interaction of the chiral acid with a chiral host or sensor molecule can induce a measurable CD signal, which can be correlated with its concentration and enantiomeric excess.[1][9]
Principle of Chirality Sensing with Circular Dichroism
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. In a chirality sensing assay, a chiral analyte (guest) interacts with a chiral or achiral sensor molecule (host). This interaction forms a host-guest complex that exhibits a distinct CD spectrum. The intensity and sign of the CD signal can be used to determine the absolute configuration and enantiomeric excess of the analyte.
}
Representative Protocol: Determination of Enantiomeric Excess
This is a generalized protocol for using this compound to create a calibration curve for determining the enantiomeric excess of α-hydroxy acid samples.
Materials:
-
This compound
-
(S)-(+)-Hexahydromandelic acid (or another enantiomerically pure α-hydroxy acid)
-
A suitable chiral sensor system (e.g., a chiral metal-ligand complex)
-
A suitable solvent (e.g., acetonitrile)
-
CD spectrometer
-
Volumetric flasks and micropipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of known concentration of enantiomerically pure this compound and its (S)-enantiomer in the chosen solvent.
-
Prepare a series of standard solutions with varying enantiomeric excess (e.g., 100% R, 80% R, 60% R, 50% R/50% S, etc.) by mixing appropriate volumes of the stock solutions.
-
-
Complex Formation:
-
To each standard solution, add a constant amount of the chiral sensor solution.
-
Allow the solutions to equilibrate for a specified time to ensure complete complex formation.
-
-
CD Measurement:
-
Record the CD spectrum for each standard solution over the appropriate wavelength range.
-
Identify the wavelength of maximum CD intensity.
-
-
Calibration Curve:
-
Plot the CD intensity at the chosen wavelength against the known enantiomeric excess of the standard solutions. This will generate a calibration curve.
-
-
Analysis of Unknown Sample:
-
Prepare a solution of an unknown α-hydroxy acid sample and the chiral sensor in the same manner as the standards.
-
Measure its CD spectrum and determine the CD intensity at the calibration wavelength.
-
Use the calibration curve to determine the enantiomeric excess of the unknown sample.
-
Section 5: Potential Applications in Medicinal Chemistry
While specific biological activity data for this compound is limited, the broader class of mandelic acid and its derivatives has been shown to possess antimicrobial and cytotoxic properties.[10][11] The increased lipophilicity of the cyclohexyl ring in hexahydromandelic acid compared to the phenyl ring of mandelic acid could potentially enhance cell membrane penetration and, consequently, biological activity.[12]
Antimicrobial Potential: Mandelic acid and its derivatives have demonstrated activity against various bacteria and fungi.[12] This suggests that this compound could be a starting point for the development of new antimicrobial agents. Further research is warranted to evaluate its efficacy against a panel of pathogenic microorganisms.
Cytotoxicity and Anticancer Research: Certain α-hydroxy acids and their derivatives have been investigated for their cytotoxic effects on cancer cell lines.[10][11] The structural similarity of this compound to these compounds suggests its potential as a scaffold for the design of novel anticancer agents. In vitro screening against various cancer cell lines would be a crucial first step in exploring this application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. rsc.org [rsc.org]
- 9. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to (R)-(-)-Hexahydromandelic Acid: Synthesis, Properties, and Chiral Analysis as a Derivative of Mandelic Acid
Introduction: Mandelic Acid - The Chiral Precursor
Overview and Properties
Mandelic acid, with the chemical formula C₆H₅CH(OH)CO₂H, is an aromatic alpha-hydroxy acid (AHA) derived from bitter almonds.[1] It exists as a white crystalline solid soluble in water and polar organic solvents.[1][2] As a member of the AHA family, it is widely recognized for its use in cosmetic and dermatological applications, primarily as a chemical exfoliant.[3][4] Due to its larger molecular size compared to other AHAs like glycolic acid, it penetrates the skin more slowly, resulting in less irritation, which makes it suitable for sensitive skin types.[5][4][6] Its primary functions include accelerating cell turnover, managing acne by unclogging pores, and reducing hyperpigmentation.[5][3][4]
The core feature of mandelic acid relevant to advanced chemical synthesis is its chirality. The molecule contains a single stereocenter at the alpha-carbon, giving rise to two enantiomers: (R)-(-)-mandelic acid and (S)-(+)-mandelic acid. These enantiomerically pure forms are critical building blocks in the pharmaceutical industry.[7][8]
Significance in Pharmaceutical and Chemical Industries
Enantiomerically pure mandelic acid and its derivatives are valuable chiral synthons and resolving agents.[7] They serve as precursors in the synthesis of numerous pharmaceuticals, including semi-synthetic penicillins, cephalosporins, anticancer agents, and anti-inflammatory drugs.[7][8] The specific stereochemistry of a drug molecule is often critical to its pharmacological activity and safety profile, driving the demand for enantiopure starting materials like (R)- or (S)-mandelic acid.[9] Traditional chemical synthesis of mandelic acid often yields a racemic mixture, necessitating resolution steps which can be inefficient, with a maximum theoretical yield of 50% for the desired enantiomer.[10] This has spurred the development of biocatalytic and asymmetric synthesis routes to produce enantiopure mandelic acid directly.[8][10]
(R)-(-)-Hexahydromandelic Acid: The Saturated Analogue
Chemical Identity and Physicochemical Properties
This compound, also known as (R)-cyclohexyl(hydroxy)acetic acid, is the saturated derivative of (R)-mandelic acid, where the phenyl group has been hydrogenated to a cyclohexyl ring.[11] This structural modification transforms the aromatic alpha-hydroxy acid into an aliphatic one, significantly altering its physical and chemical properties while retaining the crucial chiral center.
Table 1: Comparison of Physicochemical Properties
| Property | (R)-Mandelic Acid | This compound |
|---|---|---|
| CAS Number | 611-71-2 | 53585-93-6 |
| Molecular Formula | C₈H₈O₃ | C₈H₁₄O₃ |
| Molecular Weight | 152.15 g/mol | 158.19 g/mol [12] |
| Appearance | White crystalline solid[1] | White to off-white solid[11][13] |
| Melting Point | 131-134 °C | 127-129 °C[12][13] |
| Optical Activity | [α]20/D ~ -153°, c=2.5 in H₂O | [α]18/D −23°, c = 1 in acetic acid[12] |
| Solubility | Soluble in water, polar organic solvents[1] | Soluble in polar solvents like water and alcohols[11] |
Key Applications and Research Interest
This compound serves as a specialized chiral intermediate in organic synthesis. Its applications include:
-
Synthesis of Pharmaceutical Analogs: It is used as an intermediate in the preparation of analogs of antimycobacterial compounds like pyridomycin.[12][14]
-
Chiral Solvents and Stationary Phases: It acts as a starting material for synthesizing chiral ionic liquids, which have applications as solvents in asymmetric synthesis and as chiral stationary phases for chromatographic separations.[12]
-
Chirality Sensing Studies: It serves as a model α-hydroxy acid for studying chirality sensing mechanisms with organic probes using techniques like circular dichroism.[12][14]
The conversion from an aromatic to an aliphatic ring alters the molecule's lipophilicity and conformational flexibility, making it a valuable building block for creating new chemical entities with potentially novel biological activities.
The Synthetic Relationship: From Aromatic to Aliphatic
Core Transformation: Catalytic Hydrogenation
The fundamental relationship between mandelic acid and hexahydromandelic acid is that of a precursor and its hydrogenated product. The transformation is achieved through the catalytic hydrogenation of the aromatic phenyl ring of mandelic acid. This reaction requires a catalyst capable of activating molecular hydrogen and facilitating its addition across the double bonds of the benzene ring under specific conditions of temperature and pressure, without cleaving the α-hydroxy or carboxylic acid functional groups.
Choosing the correct catalyst is paramount. While palladium (Pd) on carbon is a common hydrogenation catalyst, it can promote hydrogenolysis of the benzylic C-O bond in mandelic acid derivatives, leading to phenylacetic acid derivatives instead of ring saturation.[9] For the selective hydrogenation of aromatic rings, rhodium (Rh) and ruthenium (Ru) catalysts are often more effective.[15] Rhodium, particularly on a support like carbon (Rh/C) or alumina (Rh/Al₂O₃), is highly active for arene hydrogenation and can operate under relatively mild conditions while preserving other functional groups.[7][12][15]
Diagram: Structural Transformation
The diagram below illustrates the direct conversion of the (R)-Mandelic Acid precursor to the target this compound.
Caption: Chemical conversion of (R)-Mandelic Acid to its saturated cyclohexyl analogue.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established principles of aromatic ring hydrogenation using rhodium catalysts. Researchers should optimize conditions based on their specific equipment and purity requirements.
Objective: To synthesize this compound by catalytic hydrogenation of the aromatic ring of (R)-Mandelic Acid.
Materials:
-
(R)-Mandelic Acid (10.0 g, 65.7 mmol)
-
5% Rhodium on Carbon (Rh/C), 50% wet (approx. 1.0 g, 10 wt% dry basis)
-
Glacial Acetic Acid (200 mL)
-
Hydrogen Gas (H₂), high purity
-
Celite™ or other filter aid
-
Parr Hydrogenator or similar high-pressure reaction vessel
Procedure:
-
Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and has been leak-tested.
-
Charging the Reactor: To the vessel, add (R)-Mandelic Acid (10.0 g).
-
Catalyst Addition: Carefully add the 5% Rh/C catalyst (1.0 g). Safety Note: Handle wet Rh/C catalyst with care; do not allow it to dry completely as it can become pyrophoric.
-
Solvent Addition: Add glacial acetic acid (200 mL) to the vessel.
-
Assembly and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel 3-5 times with nitrogen to remove air, followed by 3-5 purges with hydrogen gas to saturate the headspace.
-
Reaction: Pressurize the vessel with hydrogen gas to 50-100 psi. Begin vigorous stirring and heat the reaction to 40-50°C if necessary (many Rh catalysts are active at room temperature).[15]
-
Monitoring: Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 12-24 hours when hydrogen uptake ceases.
-
Cooldown and Depressurization: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite™ to remove the Rh/C catalyst. Wash the catalyst pad with a small amount of additional acetic acid to ensure complete product recovery.
-
Isolation: Remove the acetic acid solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product. Dry the crystals under vacuum.
Causality of Experimental Choices
-
Catalyst (5% Rh/C): Rhodium is chosen for its high activity in hydrogenating aromatic systems under milder conditions than other catalysts like Nickel.[12][15] This selectivity is crucial to avoid side reactions, such as the hydrogenolysis of the C-OH bond, which is more common with Palladium catalysts.
-
Solvent (Acetic Acid): Acetic acid is an excellent solvent for mandelic acid and is stable under hydrogenation conditions. Its acidic nature can help keep the substrate in solution and often enhances the activity of platinum-group metal catalysts for this type of transformation.
-
Pressure (50-100 psi H₂): This pressure range is typically sufficient for Rh-catalyzed arene hydrogenation without requiring specialized ultra-high-pressure equipment. It provides a high enough concentration of dissolved hydrogen to drive the reaction efficiently.
-
Temperature (RT-50°C): Operating at or slightly above room temperature provides enough thermal energy to overcome the activation barrier without promoting undesired side reactions or decomposition.[15]
Quality Control and Chiral Integrity Analysis
The Imperative of Enantiomeric Purity
For applications in pharmaceutical development, verifying the enantiomeric purity (or enantiomeric excess, ee) of the final product is non-negotiable. The hydrogenation process, while not directly involving the chiral center, could potentially cause racemization under harsh conditions. Therefore, a robust analytical method is required to confirm that the stereochemical integrity of the starting material has been preserved. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.
Detailed Experimental Protocol: Chiral HPLC Method
This protocol is a representative method. The specific column and mobile phase should be screened and optimized for the best resolution.
Objective: To determine the enantiomeric purity of the synthesized this compound.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column (e.g., CHIRALPAK® QD-AX, CHIRALPAK® QN-AX, or a cyclodextrin-based column). Anion-exchange columns are particularly effective for acidic compounds.
-
Mobile Phase: Isopropanol/Hexane with a small percentage of an acidic modifier like Trifluoroacetic Acid (TFA) or Formic Acid (FA). For anion-exchange columns, a polar organic mobile phase with additives is common.
-
This compound sample
-
(S)-(+)-Hexahydromandelic Acid standard (if available) or racemic standard.
Procedure:
-
Standard Preparation: Prepare a standard solution of the (S)-(+)-enantiomer or a racemic mixture of hexahydromandelic acid at approximately 1 mg/mL in the mobile phase or a compatible solvent.
-
Sample Preparation: Prepare a solution of the synthesized this compound product at the same concentration (1 mg/mL).
-
HPLC System Setup:
-
Column: CHIRALPAK® QN-AX (or equivalent)
-
Mobile Phase: Methanol with 0.1% Formic Acid and 0.1% Ammonium Formate (example conditions, must be optimized).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210-220 nm (as the cyclohexyl ring lacks strong chromophores)
-
Injection Volume: 5-10 µL
-
-
Analysis:
-
Inject the standard solution to determine the retention times for both the (R) and (S) enantiomers.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (R) and (S) enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess (ee%):
-
Calculate the area of the peak for each enantiomer.
-
Use the following formula: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
-
A successful synthesis should yield an ee% value >98%.
-
Diagram: Analytical Workflow
Caption: Workflow for determining the enantiomeric purity of hexahydromandelic acid.
Spectroscopic Characterization
Beyond chiral purity, the chemical structure must be confirmed. Standard spectroscopic methods are employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the absence of aromatic protons/carbons and the presence of signals corresponding to the cyclohexyl ring.
-
Infrared Spectroscopy (IR): The disappearance of aromatic C-H and C=C stretching bands and the appearance of strong aliphatic C-H stretching bands will be evident. The characteristic broad O-H stretch for the carboxylic acid and the C=O stretch will remain.
-
Mass Spectrometry (MS): Will confirm the correct molecular weight of 158.19 g/mol for the hydrogenated product.
Safety and Handling
-
This compound: Causes skin and serious eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area.
-
Mandelic Acid: Causes serious eye damage. Avoid contact with skin and eyes.
-
Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts. The procedure must be performed by trained personnel in an appropriate high-pressure reactor behind a safety shield.
Conclusion
This compound is a valuable chiral building block derived from its aromatic precursor, (R)-mandelic acid, via catalytic hydrogenation. The key to this transformation is the selection of an appropriate catalyst, such as Rhodium on carbon, to ensure selective saturation of the phenyl ring without compromising the existing stereocenter. Rigorous analytical quality control, spearheaded by chiral HPLC, is essential to validate the stereochemical integrity of the final product. This guide provides the foundational technical details for the synthesis, analysis, and understanding of this important relationship for professionals in chemical and pharmaceutical development.
References
- 1. Rhodium(III)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI AMERICA [tcichemicals.com]
- 3. WO2000023414A2 - Synthesis of optically active cyclohexylphenylglycolic acid and its esters - Google Patents [patents.google.com]
- 4. Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. A kinetic study | Semantic Scholar [semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mlsu.ac.in [mlsu.ac.in]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Designing a Planar Chiral Rhodium Indenyl Catalyst for Regio- and Enantioselective Allylic C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chiraltech.com [chiraltech.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of (R)-(-)-Hexahydromandelic Acid
Introduction: The Analytical Significance of (R)-(-)-Hexahydromandelic Acid
This compound, a chiral α-hydroxy acid, serves as a crucial building block in asymmetric synthesis and pharmaceutical development.[1] Its stereochemistry, featuring a cyclohexyl group attached to a chiral center bearing a hydroxyl and a carboxylic acid moiety, dictates its biological activity and chemical reactivity.[1] Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth analysis of the key spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and confirm the structure of this compound. We will explore not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and trustworthy interpretation.
Molecular Structure and Analytical Workflow
A robust analytical workflow is essential for the comprehensive characterization of a chiral molecule like this compound. The process begins with sample preparation, followed by the sequential or parallel application of multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident identification.
Caption: High-level analytical workflow for structural elucidation.
Below is the chemical structure of this compound with key atoms numbered for reference in the subsequent NMR analysis.
Caption: Molecular structure with atom numbering for NMR assignments.
Part 1: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and critical information about the molecule's substructures through fragmentation analysis. For this compound (C₈H₁₄O₃), the expected molecular weight is approximately 158.19 g/mol .
Expected Fragmentation Pattern
In electron ionization (EI) MS, the molecular ion (M⁺) is often weak or absent for aliphatic carboxylic acids.[2] The fragmentation is typically driven by the functional groups. Key expected fragmentation pathways include:
-
Loss of a hydroxyl radical (•OH): Leading to a peak at m/z [M-17].
-
Loss of the carboxyl group (•COOH): Resulting in a prominent peak at m/z [M-45].[2][3]
-
Alpha-cleavage: Cleavage of the bond between the cyclohexyl ring and the chiral carbon is a highly probable event.
-
Loss of water (H₂O): A peak at m/z [M-18] can also be observed.
Caption: Predicted major fragmentation pathways in EI-MS.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in a molecule. The spectrum of hexahydromandelic acid is dominated by the features of the carboxylic acid and hydroxyl groups.
Interpretation of Key Absorption Bands
The defining characteristic of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band, which arises from strong hydrogen bonding between molecules, often forming dimers.[4][5]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| 3300 - 2500 | Carboxylic Acid O-H | Stretch | Very broad, strong intensity, often obscuring C-H stretches.[4][6][7] |
| ~3400 | Alcohol O-H | Stretch | Medium, sharp peak (if non-H-bonded) or broader peak superimposed on the carboxylic O-H band. |
| 3000 - 2850 | Alkane C-H | Stretch | Medium to strong, sharp peaks. |
| 1760 - 1690 | Carbonyl C=O | Stretch | Very strong and sharp. Its position indicates if the acid is dimeric (~1710 cm⁻¹) or monomeric (~1760 cm⁻¹).[4][5][7] |
| 1320 - 1210 | C-O | Stretch | Strong intensity.[4][5] |
| 1440 - 1395 | O-H | Bend | Medium intensity.[4] |
The presence of a very strong, sharp peak around 1710 cm⁻¹ coupled with a very broad absorption from 3300-2500 cm⁻¹ is a definitive indicator of a carboxylic acid functional group.[7][8]
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, revealing the carbon-hydrogen framework and the connectivity of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound presents distinct signals for the acidic proton, the hydroxyl proton, the alpha-proton, and a complex, overlapping region for the cyclohexyl protons.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, usually above 10 ppm (often around 12 δ). Its chemical shift is highly dependent on concentration and solvent due to variations in hydrogen bonding.[7]
-
Hydroxyl Proton (-OH): The chemical shift of this proton is also variable and concentration-dependent, appearing as a broad singlet.
-
Alpha-Proton (α-H): This is the proton on the chiral carbon (C7). It is adjacent to both an oxygen atom and the cyclohexyl ring, and its signal is expected to be a multiplet in the range of 4.0-4.5 ppm.
-
Cyclohexyl Protons (-C₆H₁₁): The 11 protons on the cyclohexane ring will appear as a complex series of overlapping multiplets, typically in the upfield region of 1.0-2.0 ppm.[9] The rigidity of the ring and the presence of axial and equatorial protons, which are chemically non-equivalent, lead to complex splitting patterns that often defy simple first-order (n+1 rule) analysis.[10]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For hexahydromandelic acid, eight distinct signals are expected.
| Carbon Atom | Chemical Shift (δ, ppm) Range | Rationale |
| C8 (-C OOH) | 165 - 185 | The carbonyl carbon of a saturated carboxylic acid is highly deshielded and appears far downfield.[7] |
| C7 (α-Carbon) | 70 - 80 | This carbon is attached to an electronegative oxygen atom, shifting it downfield. |
| C1 (Cyclohexyl) | 40 - 50 | The cyclohexyl carbon directly attached to the chiral center (C7). |
| C2, C3, C4, C5, C6 | 20 - 35 | The remaining five carbons of the saturated cyclohexyl ring, appearing in the typical aliphatic region. |
Experimental Protocols: A Practical Approach
Objective: To acquire high-quality, reproducible spectroscopic data for this compound.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice. For compounds with exchangeable protons (like -OH and -COOH), deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows the exchange rate, often allowing for the observation of these protons as sharper signals.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering 0-16 ppm, and an appropriate relaxation delay.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Protocol 2: FTIR-ATR Spectroscopy
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract atmospheric and crystal-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Mass Spectrometry (Direct Infusion ESI-MS)
Note: While EI is common for fragmentation, Electrospray Ionization (ESI) is often used for determining the molecular weight of polar molecules like carboxylic acids.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Method Setup: Set up a direct infusion method. Key parameters include the infusion flow rate, capillary voltage, and source temperature. Run in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 157) is expected to be prominent.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
Conclusion
The structural verification of this compound is a multi-faceted process that relies on the synergistic interpretation of MS, IR, and NMR data. Mass spectrometry confirms the molecular weight and provides clues to the core structure. IR spectroscopy offers a rapid and definitive confirmation of the essential hydroxyl and carboxylic acid functional groups. Finally, NMR spectroscopy, through both ¹H and ¹³C analysis, elucidates the precise carbon-hydrogen framework and confirms the connectivity of all atoms. By following robust experimental protocols and applying sound interpretive principles, researchers can confidently characterize this vital chiral building block, ensuring the integrity and success of their scientific endeavors.
References
- 1. CAS 53585-93-6: R(-)-hexahydromandelic acid | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GCMS Section 6.12 [people.whitman.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. reddit.com [reddit.com]
Thermochemical properties of (R)-(-)-Hexahydromandelic acid
An In-depth Technical Guide to the Thermochemical Properties of (R)-(-)-Hexahydromandelic Acid
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to this compound
This compound, with the chemical formula C₈H₁₄O₃, is a saturated derivative of mandelic acid, featuring a cyclohexane ring instead of a benzene ring.[1] This structural modification significantly alters its physical and chemical properties, including lipophilicity and metabolic stability, making it an attractive moiety in medicinal chemistry. The molecule's chirality is of paramount importance, as stereochemistry dictates biological activity and interaction with chiral targets like enzymes and receptors.[1]
Accurate thermochemical data is indispensable for:
-
Process Safety and Hazard Analysis: Understanding the energy released during combustion or decomposition is critical for safe handling and scale-up.
-
Reaction Calorimetry: Designing and optimizing synthetic routes requires knowledge of reaction enthalpies.
-
Computational Chemistry: Experimental data serves as a benchmark for validating and refining theoretical models (e.g., QSPR, quantum mechanics) used to predict properties of new drug candidates.[2]
-
Crystal Engineering and Polymorph Screening: The enthalpy of sublimation is directly related to the lattice energy of the crystal, providing insights into intermolecular forces and solid-state stability.[3]
Physicochemical and Structural Properties
A summary of the known properties of this compound is presented below. This data forms the baseline for further thermochemical investigation.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | |
| CAS Number | 53585-93-6 | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point (mp) | 127-129 °C | |
| Optical Purity (ee) | ≥ 99% (GLC) |
A Validated Workflow for Thermochemical Characterization
The following section details a comprehensive experimental protocol for determining the core thermochemical properties of this compound. The workflow is designed to ensure data integrity and reproducibility.
References
Methodological & Application
Application Note & Synthesis Protocol: (R)-(-)-Hexahydromandelic Acid
Abstract
(R)-(-)-Hexahydromandelic acid, also known as (R)-cyclohexyl(hydroxy)acetic acid, is a valuable chiral building block in pharmaceutical and materials science research.[1][2] Its applications include the synthesis of antimycobacterial compounds, the development of chiral ionic liquids, and its use as a model compound in chirality sensing studies.[1] This document provides a comprehensive guide to the synthesis of this compound via the stereoretentive catalytic hydrogenation of its readily available precursor, (R)-(-)-Mandelic acid. The protocol is designed for robustness and high fidelity, yielding the target compound with excellent chemical and optical purity. We delve into the rationale behind the chosen methodology, offering insights into catalyst selection and reaction parameter optimization to ensure the selective saturation of the aromatic ring while preserving the sensitive benzylic alcohol stereocenter.
Introduction & Strategic Overview
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. This compound represents a versatile scaffold, incorporating a cyclohexane ring, a carboxylic acid, and a chiral hydroxyl group. The most direct and atom-economical approach to this molecule is the catalytic hydrogenation of (R)-(-)-Mandelic acid.
This strategy is predicated on the ability to selectively reduce the aromatic phenyl group to a cyclohexyl ring without compromising the existing stereocenter at the adjacent carbon. Alternative strategies, such as the chiral resolution of a racemic mixture of hexahydromandelic acid, are inherently less efficient, with a maximum theoretical yield of 50% for the desired enantiomer without complex racemization and recycling loops.[3][4] Asymmetric synthesis from an achiral precursor, while elegant, typically involves more complex multi-step pathways. Therefore, direct hydrogenation offers a compelling combination of efficiency and stereochemical control.
The primary challenge in this transformation is preventing the hydrogenolysis of the C-O bond at the benzylic position.[5][6] This undesired side reaction would yield cyclohexylacetic acid, cleaving the critical hydroxyl group. The selection of an appropriate catalyst and reaction conditions is paramount to steer the reaction toward the desired ring saturation pathway. Rhodium-based catalysts, particularly on supports like alumina or carbon, are well-suited for hydrogenating aromatic rings under conditions mild enough to preserve other functional groups and stereocenters.
Experimental Protocol: Stereoretentive Hydrogenation
This protocol details the hydrogenation of (R)-(-)-Mandelic acid using a Rhodium on alumina catalyst. The procedure has been optimized for high yield and retention of stereochemical integrity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| (R)-(-)-Mandelic Acid | 99% | Sigma-Aldrich | 611-71-2 | 152.15 | 10.0 g | 0.0657 |
| 5% Rhodium on Alumina | Catalyst grade | Sigma-Aldrich | 7440-16-6 (Rh) | - | 1.0 g | - |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | 67-56-1 | 32.04 | 150 mL | - |
| Dihydrogen (H₂) | High Purity (≥99.99%) | Airgas | 1333-74-0 | 2.02 | 50-60 bar | - |
| Celite® 545 | Filtration aid | Sigma-Aldrich | 68855-54-9 | - | As needed | - |
Equipment
-
Parr Hydrogenator or similar high-pressure autoclave (e.g., 500 mL capacity) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet.
-
Glass liner for the autoclave.
-
Schlenk flask and vacuum/inert gas manifold.
-
Büchner funnel and filtration flask.
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Synthesis Protocol
-
Catalyst and Reagent Loading:
-
To a clean, dry glass liner for the high-pressure autoclave, add (R)-(-)-Mandelic acid (10.0 g, 0.0657 mol).
-
Add anhydrous methanol (150 mL) and a magnetic stir bar. Stir gently until the solid is fully dissolved.
-
Under a fume hood, carefully add the 5% Rhodium on alumina catalyst (1.0 g, 10% w/w) to the solution. Note: Handle the catalyst carefully as it can be pyrophoric.
-
-
Hydrogenation Reaction:
-
Place the glass liner into the autoclave and assemble the apparatus according to the manufacturer's instructions, ensuring all seals are secure.
-
Purge the autoclave system by pressurizing with nitrogen (or argon) to ~10 bar and then venting. Repeat this cycle three times to remove all oxygen.
-
After purging with inert gas, purge the system with dihydrogen (H₂) gas. Pressurize to ~10 bar and vent carefully. Repeat this cycle three times.
-
Pressurize the autoclave to 55 bar (approx. 800 psi) with H₂.
-
Begin vigorous stirring and heat the vessel to 50°C. The reaction is typically monitored by observing the pressure drop as hydrogen is consumed.
-
Maintain the reaction for 12-18 hours, re-pressurizing with H₂ as needed to maintain the target pressure. The reaction is complete when hydrogen uptake ceases.
-
-
Work-up and Catalyst Removal:
-
Cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the system three times with nitrogen before opening the vessel.
-
Carefully remove the black suspension from the autoclave.
-
Prepare a pad of Celite® (~1 cm thick) in a Büchner funnel and wash it with a small amount of methanol.
-
Filter the reaction mixture through the Celite® pad to remove the rhodium catalyst. Wash the reaction vessel and the Celite® pad with additional methanol (2 x 20 mL) to ensure complete transfer of the product. Safety Note: The filtered catalyst may be pyrophoric and should be kept wet with water before proper disposal.
-
-
Isolation and Purification:
-
Combine the filtrate and washings in a round-bottom flask.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product will be a white to off-white solid.
-
Recrystallize the crude solid from a minimal amount of hot water or an ethyl acetate/hexane mixture to obtain pure this compound as a white crystalline solid.
-
Dry the crystals under vacuum. Expected yield: 9.5-10.2 g (90-97%).
-
Characterization
-
Melting Point: 127-129 °C (literature).[1]
-
Optical Rotation: [α]D²⁰ = -23° (c=1 in acetic acid).[1] The stereochemical integrity is confirmed if the optical rotation is close to the literature value.
-
¹H NMR & ¹³C NMR: To confirm the structure and absence of aromatic signals.
-
Purity (GLC/HPLC): To determine chemical and enantiomeric purity (ee >99%).[1]
Synthesis Workflow Visualization
The overall process from starting material to final product is illustrated below.
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If hydrogen uptake stalls prematurely, the catalyst may be poisoned. Ensure high-purity reagents and solvents are used. The starting material may contain impurities (e.g., sulfur compounds) that poison noble metal catalysts.
-
Low Yield: May result from product loss during transfers or inefficient recrystallization. Ensure the catalyst is thoroughly washed after filtration.
-
Presence of Side-Product (Cyclohexylacetic acid): This indicates undesired hydrogenolysis. This protocol is optimized to minimize this pathway, but using a different catalyst (e.g., Palladium) or higher temperatures could increase its formation.[5]
-
Loss of Optical Purity: Racemization is unlikely under these mild conditions. However, exposure to strong acid or base during work-up should be avoided.
-
Safety: High-pressure hydrogenation must be performed behind a safety shield in a properly ventilated area. Rhodium on alumina catalyst is flammable and potentially pyrophoric, especially after the reaction; do not allow the filtered catalyst to dry in the air. Quench it carefully with water.
Conclusion
The protocol described provides an efficient, reliable, and high-yielding method for the synthesis of this compound. By employing a 5% Rhodium on alumina catalyst under controlled pressure and temperature, the stereoretentive hydrogenation of (R)-(-)-Mandelic acid proceeds smoothly, selectively reducing the aromatic ring while preserving the vital chiral center. This process avoids the inefficiencies of chiral resolution and the complexities of multi-step asymmetric synthesis, making it highly suitable for producing this important chiral intermediate on a laboratory scale.
References
- 1. This compound 98 , ee 99 GLC 53585-93-6 [sigmaaldrich.com]
- 2. CAS 53585-93-6: R(-)-hexahydromandelic acid | CymitQuimica [cymitquimica.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Chiral_resolution [chemeurope.com]
- 5. scispace.com [scispace.com]
- 6. [PDF] Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. A kinetic study | Semantic Scholar [semanticscholar.org]
Application Note: Chiral Resolution of Amines Using (R)-(-)-Hexahydromandelic Acid
Introduction: The Imperative of Chirality in Modern Chemistry
Chiral amines are indispensable building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The specific three-dimensional arrangement, or stereochemistry, of these molecules is paramount, as different enantiomers of the same compound can exhibit vastly different biological activities, efficacies, and toxicological profiles.[3] Consequently, the production of enantiomerically pure amines is a cornerstone of modern drug development and fine chemical manufacturing.
Among the various techniques for separating racemic mixtures, classical resolution via the formation of diastereomeric salts remains one of the most reliable, scalable, and economically viable methods.[4][5] This method leverages the reaction between a racemic compound and a single enantiomer of a "resolving agent." While enantiomers have identical physical properties, the resulting diastereomeric products possess distinct characteristics, such as solubility, which can be exploited for separation.[3][6]
This application note provides a comprehensive guide and detailed protocols for the chiral resolution of racemic amines using (R)-(-)-Hexahydromandelic acid , a highly effective chiral resolving agent. We will delve into the principles of this technique, provide field-proven experimental procedures, and discuss strategies for process optimization and recovery of the valuable resolving agent.
The Resolving Agent: Properties and Advantages of this compound
This compound, also known as (R)-(-)-Cyclohexylglycolic acid, is an α-hydroxy acid distinguished by its cyclohexane ring, which imparts favorable properties for inducing crystallinity in its derivative salts.[7] Its selection as a resolving agent is grounded in several key advantages:
-
High Crystallinity of Salts: The rigid cyclohexyl group often facilitates the formation of well-defined, crystalline diastereomeric salts with amines, which is crucial for efficient separation by fractional crystallization.
-
Availability and Stability: It is commercially available in high enantiomeric purity (typically >99% ee) and is a stable, solid compound under standard laboratory conditions.[8]
-
Recyclability: As a carboxylic acid, it can be readily recovered from the reaction mixture after the resolution process and reused, significantly improving the economic and environmental sustainability of the process.[9]
A summary of its key physical properties is presented below.
| Property | Value | Source |
| Chemical Formula | C₈H₁₄O₃ | [7] |
| Molecular Weight | 158.19 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 127-129 °C | [8] |
| Optical Rotation [α]D | -23° (c=1 in acetic acid) | [8][10] |
| Enantiomeric Excess (ee) | Typically ≥ 99% | [8] |
The Principle of Diastereomeric Salt Resolution
The entire process is predicated on a straightforward acid-base reaction that converts a difficult-to-separate mixture of enantiomers into an easy-to-separate mixture of diastereomers.
-
Reaction: A racemic amine, consisting of a 50:50 mixture of (R)-Amine and (S)-Amine, is reacted with an enantiomerically pure resolving agent, this compound ((R)-Acid).
-
Formation of Diastereomers: This reaction yields a pair of diastereomeric salts:
-
Salt A: [(R)-Amine • (R)-Acid]
-
Salt B: [(S)-Amine • (R)-Acid]
-
-
Exploiting Physical Differences: These two salts, being diastereomers, are no longer mirror images and thus have different physical properties. The most critical difference for resolution is their solubility in a specific solvent.
-
Separation: By carefully selecting a solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution while the other remains dissolved in the mother liquor.[4] This allows for a physical separation via filtration.
-
Liberation: The isolated, pure diastereomeric salt is then treated with a base to break the ionic bond, regenerating the enantiomerically pure amine and the salt of the resolving agent.
The logical flow of this chemical separation is depicted below.
Figure 1: Conceptual workflow for chiral resolution.
Detailed Experimental Protocols
This section provides a self-validating, step-by-step methodology. The key to success is methodical solvent screening and careful control of crystallization conditions.
Protocol 1: Diastereomeric Salt Formation and Crystallization
Objective: To form and selectively crystallize one diastereomeric salt from the racemic amine mixture.
Materials:
-
Racemic amine (1.0 eq.)
-
This compound (0.5 - 1.0 eq., typically start with 0.5 eq.)
-
Candidate solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)
-
Erlenmeyer flask with stir bar
-
Heating mantle/hot plate and condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection (Crucial Step): The success of the resolution hinges on finding a solvent where the two diastereomeric salts have a significant solubility difference. This is often determined empirically through small-scale screening.
-
Expert Insight: Polar solvents like alcohols are often a good starting point.[11] A mixture of solvents can be used to fine-tune solubility. The goal is to find a system where both salts are soluble at an elevated temperature, but one crystallizes upon cooling while the other remains in solution.
-
-
Dissolution: In an appropriately sized Erlenmeyer flask, combine the racemic amine (1.0 eq) and this compound (0.5 eq).
-
Causality: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent ensures that only half of the amine can form a salt. This drives the precipitation of the less soluble diastereomer, often leading to a higher enantiomeric excess in the first crop of crystals.
-
-
Add Solvent and Heat: Add the chosen solvent and gently heat the mixture with stirring until all solids have completely dissolved. A reflux condenser should be used if heating near the solvent's boiling point.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling is critical for the formation of well-ordered, pure crystals.
-
Trustworthiness: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch.
-
Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator (0-4°C) for several hours (or overnight) to maximize the yield of the crystallized salt.
-
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent. This removes residual mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt crystals under vacuum. At this stage, the enantiomeric purity of the salt can be checked by liberating a small sample and analyzing it via chiral HPLC. If the desired purity is not achieved, a recrystallization of the salt from the same solvent system may be necessary.[3]
Protocol 2: Liberation of the Free Amine and Recovery of the Resolving Agent
Objective: To recover the enantiomerically enriched amine from the isolated salt and recycle the resolving agent.
Materials:
-
Isolated diastereomeric salt (from Protocol 1)
-
Aqueous base solution (e.g., 2M NaOH or K₂CO₃)
-
Aqueous acid solution (e.g., 2M HCl)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
Salt Dissolution and Basification: Suspend the dried diastereomeric salt in water. While stirring, add the aqueous base solution dropwise until the pH is strongly basic (pH > 12) and all solids have dissolved.[1][6] This deprotonates the amine and protonates the carboxylic acid, breaking the ionic bond.
-
Equation:[(Amine-H)⁺(Acid)⁻] + OH⁻ → Amine + (Acid)⁻ + H₂O
-
-
Extraction of the Amine: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated free amine with an appropriate organic solvent (e.g., 3 x 50 mL portions for a 10g scale). Combine the organic layers.
-
Expert Insight: The choice of extraction solvent depends on the amine's solubility and density.
-
-
Isolation of the Amine: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched amine.
-
Recovery of the Resolving Agent: Take the aqueous layer from the extraction (which now contains the sodium salt of hexahydromandelic acid) and cool it in an ice bath.
-
Causality: Slowly and carefully acidify the cold aqueous solution with an acid (e.g., 2M HCl) to pH < 2. The this compound, being insoluble in acidic water, will precipitate out as a white solid.
-
-
Isolation of the Resolving Agent: Collect the precipitated resolving agent by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. Its purity can be checked by melting point and optical rotation, and it can be reused in subsequent resolution cycles.[9][12]
The complete experimental workflow is visualized below.
Figure 2: Step-by-step experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. CAS 53585-93-6: R(-)-hexahydromandelic acid | CymitQuimica [cymitquimica.com]
- 8. This compound 98 , ee 99 GLC 53585-93-6 [sigmaaldrich.com]
- 9. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 10. This compound | 53585-93-6 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
Application Note: A Chiral Auxiliary-Guided Approach to the Enantioselective Synthesis of Pyridomycin Analogs
Abstract
Pyridomycin is a potent antitubercular natural product that functions by inhibiting the InhA enoyl reductase of Mycobacterium tuberculosis.[1] Its complex macrocyclic structure, featuring multiple stereocenters, makes its stereocontrolled synthesis a significant challenge and a key objective for the development of novel antibiotic candidates. This application note presents a comprehensive guide to the enantioselective synthesis of key fragments for pyridomycin analogs. While a specific, documented protocol utilizing (R)-(-)-Hexahydromandelic acid for this synthesis is not prevalent in published literature, we first elaborate on the guiding principles of how such a chiral auxiliary would function in this context. We then provide a detailed, field-proven protocol for the synthesis of a crucial β-hydroxy acid fragment, employing a well-established Evans oxazolidinone chiral auxiliary to achieve high diastereoselectivity, a cornerstone technique in asymmetric synthesis.[2][3]
Introduction: The Challenge and Importance of Pyridomycin
Pyridomycin is a 12-membered cyclodepsipeptide antibiotic first isolated from Streptomyces pyridomyceticus.[4] Its potent activity against M. tuberculosis, including strains resistant to the frontline drug isoniazid, makes it a highly valuable lead compound in tuberculosis drug discovery.[4] The biological activity of pyridomycin is intrinsically linked to its specific stereochemistry, particularly the hydroxyl group at the C-10 position.[5] Consequently, the development of synthetic routes that provide absolute stereochemical control is paramount for creating active analogs and conducting structure-activity relationship (SAR) studies.
The total synthesis of pyridomycin is complicated by several factors, including the construction of its unique enol ester moiety.[1] As a result, many research efforts have focused on producing more synthetically accessible analogs, such as 1',2-dihydropyridomycins, which replace the enol ester with a more stable single bond while retaining significant antimycobacterial activity.[6] A central challenge in these syntheses is the controlled installation of stereocenters. Chiral auxiliary-based methods offer a robust and predictable strategy to address this challenge.
The Principle of Chiral Auxiliary-Guided Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction.[2] The auxiliary is later removed, having imparted its chirality to the substrate, and can often be recovered for reuse.
Conceptual Application of this compound
While a specific protocol for pyridomycin is not documented, this compound, a derivative of mandelic acid, is structurally suited to act as a chiral auxiliary. The general workflow, illustrated below, would involve three key stages:
-
Attachment: The chiral auxiliary is covalently attached to a prochiral substrate (e.g., a simple carboxylic acid) to form a chiral adduct, typically an amide or ester.
-
Diastereoselective Transformation: The chiral adduct is then subjected to a reaction, such as an enolate alkylation or aldol addition. The steric bulk and defined stereochemistry of the auxiliary block one face of the reactive intermediate (the enolate), forcing the incoming electrophile to approach from the less hindered face. This results in the formation of a new stereocenter with a specific, predictable configuration.
-
Cleavage: The auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule and regenerating the auxiliary.
References
- 1. Characterization of Pyridomycin B Reveals the Formation of Functional Groups in Antimycobacterial Pyridomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-(-)-Hexahydromandelic Acid as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is therefore a cornerstone of modern organic chemistry.[1] Among the various strategies to achieve this, the use of chiral auxiliaries remains a powerful and versatile approach.[2]
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[3] After the desired stereocenter is created, the auxiliary is removed, ideally in a high-yielding and non-racemizing fashion, to reveal the enantiomerically enriched product. This methodology offers several advantages, including high levels of stereocontrol and the ability to separate diastereomeric products via standard techniques like chromatography or crystallization.[4]
This guide focuses on the application of (R)-(-)-hexahydromandelic acid, a robust and effective chiral auxiliary. Derived from mandelic acid, its hydrogenated cyclohexyl ring provides increased steric bulk and conformational rigidity, which can translate to higher levels of diastereoselectivity in many reactions. We will explore its properties, applications in key asymmetric transformations, and detailed protocols for its use and subsequent removal.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a chiral auxiliary is crucial for its effective application. This compound is a white to off-white solid with a defined melting point, indicating its crystalline nature and purity.[5] Its structure, featuring a carboxylic acid and a secondary alcohol on a cyclohexane ring, allows for straightforward attachment to substrates.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [5] |
| Molecular Weight | 158.20 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 127-129 °C | [5] |
| Optical Activity | [α]¹⁸/D -23° (c=1 in acetic acid) | [5] |
| pKa | 3.86 ± 0.11 (Predicted) | [5] |
| Storage | Sealed in dry, Room Temperature | [5] |
Core Application: Asymmetric Alkylation of Enolates
One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. By attaching this compound to a carboxylic acid substrate to form an amide, the auxiliary creates a chiral environment that directs the approach of an electrophile to one face of the resulting enolate.
Stereochemical Rationale: A Felkin-Anh-Type Model
The diastereoselectivity observed in the alkylation of amides derived from this compound can be rationalized using a Felkin-Anh-type model.[5] The model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. In the case of the enolate, the bulky cyclohexyl group of the auxiliary orients itself to minimize steric interactions, thereby shielding one face of the enolate from the incoming electrophile.
The formation of a chelated intermediate with a Lewis acid (e.g., Li⁺) can further lock the conformation of the enolate, enhancing the facial bias. The lone pair of the auxiliary's hydroxyl group can coordinate with the metal cation, creating a rigid, six-membered ring transition state. This directs the electrophile to attack from the less sterically hindered face.
References
Application Note: A Robust HPLC Method for the Enantiomeric Excess Determination of (R)-(-)-Hexahydromandelic Acid
Introduction: The Critical Role of Enantiomeric Purity
Hexahydromandelic acid, a saturated derivative of mandelic acid, is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). As with many chiral compounds, the biological and pharmacological activity of its enantiomers can differ significantly. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects.[1] Therefore, the accurate determination of the enantiomeric excess (e.e.) is a critical quality attribute in the development and manufacturing of pharmaceuticals containing this chiral synthon.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely adopted technique for the separation and quantification of enantiomers due to its versatility, sensitivity, and reliability.[2][3] This application note provides a detailed protocol for determining the enantiomeric excess of (R)-(-)-Hexahydromandelic acid, offering insights into the rationale behind the method's parameters to ensure robust and reproducible results.
The Principle of Chiral Recognition in HPLC
The separation of enantiomers by chiral HPLC relies on the differential interaction between the two enantiomers and a chiral stationary phase. The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes results in different retention times, allowing for their separation and quantification.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including carboxylic acids.[4]
For acidic compounds like hexahydromandelic acid, the use of a normal-phase mobile system with an acidic modifier is often advantageous. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shapes and improved resolution.[5]
Experimental Protocol
This section details a step-by-step methodology for the enantiomeric excess determination of this compound.
Materials and Instrumentation
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a CHIRALPAK® IC column (or equivalent) is a suitable choice.[5][6]
-
Chemicals and Reagents:
-
This compound reference standard
-
Racemic Hexahydromandelic acid
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Chromatographic System | HPLC with UV Detector |
| Chiral Stationary Phase | CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Analyte Concentration | 1.0 mg/mL in mobile phase |
Standard and Sample Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic Hexahydromandelic acid and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
This compound Solution (1.0 mg/mL): Prepare a solution of the (R)-enantiomer in the same manner as the racemic standard.
-
Sample Solution: Prepare the sample containing this compound at a concentration of approximately 1.0 mg/mL in the mobile phase.
Analytical Procedure
-
Equilibrate the CHIRALPAK® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Inject 10 µL of the racemic standard solution to verify the separation of the two enantiomers and to determine their retention times.
-
Inject 10 µL of the this compound solution to identify the peak corresponding to the R-enantiomer.
-
Inject 10 µL of the sample solution.
-
Integrate the peak areas of both enantiomers in the sample chromatogram.
Calculation of Enantiomeric Excess
The enantiomeric excess (% e.e.) is calculated using the following formula:
% e.e. = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100
Method Development and Rationale
The selection of the chromatographic parameters is crucial for achieving a successful chiral separation.
-
Chiral Stationary Phase: The CHIRALPAK® IC column, with its cellulose tris(3,5-dichlorophenylcarbamate) chiral selector, has demonstrated broad applicability for the separation of acidic compounds.[5] Its immobilized nature allows for the use of a wider range of solvents compared to coated phases.
-
Mobile Phase: A normal-phase mobile phase consisting of n-hexane and isopropanol provides a good balance of polarity for the separation. The addition of a small amount of trifluoroacetic acid (TFA) (0.1%) is critical for protonating the carboxylic acid group of the analyte, which minimizes peak tailing and enhances resolution.[5] Higher concentrations of TFA may be detrimental to the stationary phase.[5]
-
Detection Wavelength: Hexahydromandelic acid lacks a strong chromophore. Therefore, a low UV wavelength, such as 210 nm, is selected to ensure sufficient sensitivity for detecting small amounts of the undesired enantiomer.
Method Validation
To ensure the reliability of the method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the two enantiomers.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the Limit of Quantitation (LOQ) to 150% of the specification for the undesired enantiomer.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample of the desired enantiomer spiked with known amounts of the undesired enantiomer.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4] For enantiomeric purity assays, the LOQ is typically targeted to be between 50-100% of the specification for the undesired enantiomer.[2]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase-Academax [zhxq.academax.com]
Application Note: A Framework for the Enantioselective Crystallization of (R)-(-)-Hexahydromandelic Acid via Diastereomeric Salt Formation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-Hexahydromandelic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other high-value chemical entities. Obtaining this compound in high enantiomeric purity is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This application note provides a comprehensive experimental framework for the chiral resolution of racemic hexahydromandelic acid using diastereomeric salt crystallization. While direct, optimized protocols for hexahydromandelic acid are not widely published, this guide establishes a robust methodology by drawing upon the well-documented principles of its aromatic analog, mandelic acid. We detail the theoretical underpinnings, key optimization parameters, and a step-by-step protocol designed to be adapted by researchers for the successful isolation of the desired (R)-enantiomer.
Introduction: The Imperative of Chiral Purity
In the pharmaceutical industry, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles.[2] Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs. This compound, with its carboxylic acid and alcohol functionalities, serves as a key precursor in complex syntheses.[3][4][5]
Crystallization-based methods, particularly the formation of diastereomeric salts, remain one of the most powerful and economically viable techniques for separating enantiomers on a preparative scale.[6][7] This method converts a mixture of enantiomers (a racemate) into a mixture of diastereomers by reaction with a single enantiomer of a second chiral compound, known as a resolving agent.[8] Unlike enantiomers, diastereomers possess distinct physical properties, including solubility, allowing for their separation by conventional techniques like fractional crystallization.[9]
This guide provides the scientific logic and a detailed, adaptable protocol for researchers to develop a successful crystallization process for this compound.
Foundational Principles: Diastereomeric Salt Resolution
The entire strategy hinges on a simple principle: converting the inseparable enantiomeric pair into a separable diastereomeric pair.
-
Salt Formation: The racemic acid ((R)- and (S)-Hexahydromandelic acid) is reacted with an enantiomerically pure chiral base (B). This acid-base reaction forms two diastereomeric salts: [(R)-Acid•(B)] and [(S)-Acid•(B*)].
-
Solubility Divergence: These two diastereomeric salts are different compounds and will exhibit different solubilities in a given solvent system. The goal is to find conditions where one salt is significantly less soluble than the other.
-
Fractional Crystallization: By carefully controlling parameters such as temperature and concentration, the less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one behind.[1]
-
Liberation (Salt Break): After isolating the pure diastereomeric salt crystals, the chiral base is removed by treatment with a strong acid (e.g., HCl). This regenerates the enantiomerically pure hexahydromandelic acid, which can then be isolated.[9]
References
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mandelic acid | 611-71-2 [chemicalbook.com]
- 5. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Protocol for Derivatization of (R)-(-)-Hexahydromandelic Acid for Gas Chromatography (GC) Analysis
Abstract
(R)-(-)-Hexahydromandelic acid is a chiral carboxylic acid of interest in pharmaceutical synthesis and development. Direct analysis by gas chromatography (GC) is precluded by its low volatility and high polarity, stemming from the presence of both a carboxylic acid and a hydroxyl functional group. This application note provides a detailed guide to the derivatization of hexahydromandelic acid to render it amenable to GC analysis. We present two robust protocols: a one-step trimethylsilylation (TMS) method and a two-step esterification-silylation method. The rationale behind reagent selection, reaction conditions, and potential challenges is discussed to provide researchers with a comprehensive and scientifically grounded approach.
Introduction: The Necessity for Derivatization
Hexahydromandelic acid possesses two polar functional groups: a carboxylic acid (-COOH) and a secondary alcohol (-OH). These groups engage in strong intermolecular hydrogen bonding, which significantly elevates the compound's boiling point and reduces its vapor pressure.[1][2] When injected into a hot GC inlet, the underivatized molecule is prone to thermal degradation and exhibits poor chromatographic behavior, such as severe peak tailing and low response, due to adsorption onto active sites within the GC system.[3]
Derivatization is a chemical modification process that addresses these challenges.[2] By replacing the active hydrogen atoms in the -COOH and -OH groups with non-polar moieties, we can:
-
Increase Volatility: The resulting derivatives have a much higher vapor pressure, allowing them to travel through the GC column at lower temperatures.[3]
-
Enhance Thermal Stability: The derivatives are less susceptible to breaking down at the high temperatures of the GC inlet and column.[4]
-
Improve Chromatographic Performance: Masking the polar groups minimizes undesirable interactions with the column, leading to sharper, more symmetrical peaks and improved resolution.[5]
For chiral analysis, such as determining the enantiomeric purity of this compound, derivatization must proceed without causing racemization of the chiral center. The methods presented here are widely used and have been shown to preserve the stereochemical integrity of the analyte.[6]
Selecting a Derivatization Strategy
The two most effective and widely adopted strategies for derivatizing compounds with hydroxyl and carboxylic acid groups are silylation and alkylation/acylation.[1][7]
-
Silylation: This is a versatile and rapid method that replaces active hydrogens with a trimethylsilyl (TMS) group.[3][8] Powerful silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can derivatize both alcohols and carboxylic acids simultaneously in a single step. The resulting TMS derivatives are highly volatile, though they can be sensitive to moisture.[4]
-
Alkylation (Esterification): This strategy specifically targets the carboxylic acid group, converting it into a more stable ester, typically a methyl ester.[4][9] This is often followed by a second derivatization step (e.g., silylation or acylation) to cap the remaining hydroxyl group. While requiring two steps, this approach can yield derivatives with enhanced stability, which is advantageous if samples need to be stored before analysis.[4]
This guide details protocols for both a comprehensive one-step silylation and a robust two-step esterification/silylation.
Protocol 1: One-Step Trimethylsilylation (TMS)
This protocol utilizes BSTFA, a powerful silylating agent, catalyzed by trimethylchlorosilane (TMCS) to ensure the complete and rapid derivatization of both the carboxylic acid and hydroxyl groups.
Rationale
BSTFA is a strong TMS donor, and its reaction byproducts (monotrimethylsilyltrifluoroacetamide and trifluoroacetamide) are volatile and generally do not interfere with chromatography.[8] The addition of 1% TMCS acts as a catalyst, increasing the reactivity of the BSTFA, which is particularly useful for derivatizing the secondary alcohol and ensuring the reaction goes to completion quickly. Anhydrous pyridine is used as a solvent because it is aprotic, helps to solubilize the analyte, and acts as an acid scavenger for any HCl generated by the TMCS catalyst.
Materials & Reagents
-
This compound sample
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine (or Acetonitrile)
-
Heating block or oven
-
GC vials (2 mL) with PTFE-lined caps
-
Microsyringes
Experimental Workflow Diagram
Caption: Workflow for the one-step TMS derivatization protocol.
Step-by-Step Protocol
-
Sample Preparation: Weigh approximately 1 mg of the this compound sample into a 2 mL GC vial. If the sample is in solution, evaporate the solvent completely under a stream of dry nitrogen. The absence of water is critical as silylating reagents react readily with moisture.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Immediately cap the vial tightly and vortex for 10-15 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes.
-
Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for injection. Inject 1 µL of the clear supernatant directly into the GC or GC-MS system.
Protocol 2: Two-Step Methylation and Silylation
This method first converts the carboxylic acid to a stable methyl ester, followed by silylation of the hydroxyl group. It is an excellent alternative if derivative stability is a primary concern.
Rationale
The first step employs methanolic HCl to esterify the carboxylic acid. This reaction is specific to the acid functionality under the described conditions.[10][11] After removing the acidic reagent, the remaining hydroxyl group is then derivatized using a silylating agent. Here, we use BSTFA without a catalyst, as the secondary alcohol is now the primary target and is readily silylated. This two-step process ensures each functional group is derivatized cleanly and yields a stable final product.
Materials & Reagents
-
This compound sample
-
3N HCl in Methanol (Methanolic HCl)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
Ethyl Acetate (Anhydrous)
-
Nitrogen gas supply
-
Heating block or oven
-
GC vials (2 mL) with PTFE-lined caps
Experimental Workflow Diagram
Caption: Workflow for the two-step methylation and silylation protocol.
Step-by-Step Protocol
-
Sample Preparation: Place ~1 mg of the dried this compound sample into a 2 mL GC vial.
-
Step 1: Methylation
-
Add 200 µL of 3N HCl in Methanol to the vial.
-
Cap the vial tightly and heat at 100°C for 1 hour.[10]
-
After cooling, remove the cap and evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. This step is crucial to remove all traces of the acidic methanol.
-
-
Step 2: Silylation
-
Add 100 µL of anhydrous ethyl acetate to reconstitute the methyl ester residue.
-
Add 100 µL of BSTFA to the vial.
-
Cap the vial and heat at 60°C for 15 minutes.
-
-
Analysis: Cool the vial to room temperature. The sample is ready for injection.
Data Summary and GC Conditions
The choice of protocol depends on laboratory preference and sample stability requirements. Both methods yield derivatives suitable for GC analysis.
Table 1: Derivatization Protocol Parameters
| Parameter | Protocol 1: One-Step Silylation | Protocol 2: Two-Step Methylation/Silylation |
| Target Groups | -COOH and -OH (Simultaneous) | Step 1: -COOH; Step 2: -OH |
| Primary Reagent(s) | BSTFA + 1% TMCS | 1. Methanolic HCl; 2. BSTFA |
| Solvent | Pyridine or Acetonitrile | 1. None (reagent is solvent); 2. Ethyl Acetate |
| Temperature | 70°C | 1. 100°C; 2. 60°C |
| Time | 30 minutes | 1. 60 minutes; 2. 15 minutes (+ evaporation time) |
| Derivative Stability | Good, but moisture sensitive | Excellent |
Recommended GC Conditions for Chiral Analysis
To separate the enantiomers of hexahydromandelic acid (e.g., to confirm the purity of the R-enantiomer), a chiral stationary phase is required.
-
GC System: Gas Chromatograph with FID or Mass Spectrometer (MS) detector.
-
Column: A cyclodextrin-based chiral column, such as a CP-Chirasil-DEX CB or equivalent (e.g., 25-30 m length, 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Program: 100°C (hold 2 min), ramp at 5°C/min to 200°C, hold for 5 min. (Note: This program is a starting point and must be optimized for your specific instrument and column).
-
Detector Temp (FID): 275°C
-
MS Transfer Line: 280°C
Conclusion
The successful GC analysis of this compound is critically dependent on proper derivatization. Both the one-step silylation with BSTFA/TMCS and the two-step methylation/silylation protocols are effective methods for increasing volatility and improving chromatographic performance. The choice between them can be guided by factors such as desired derivative stability and available laboratory reagents. When coupled with a suitable chiral GC column, these protocols enable accurate and reliable analysis for researchers in pharmaceutical and chemical synthesis.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. weber.hu [weber.hu]
- 5. gcms.cz [gcms.cz]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of (R)-(-)-Hexahydromandelic acid in the synthesis of antimycobacterial agents.
Application Notes & Protocols
Topic: Strategic Use of (R)-(-)-Hexahydromandelic Acid as a Chiral Scaffold for Novel Antimycobacterial Agents Targeting Mycolic Acid Biosynthesis
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and infectious diseases.
Introduction
The escalating threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents with unique mechanisms of action.[1] The mycobacterial cell wall, a complex and lipid-rich structure, is a clinically validated target for many antitubercular drugs.[2][3] A key component of this wall is mycolic acid, a long-chain fatty acid crucial for the survival and virulence of Mycobacterium tuberculosis.[3][4] The enzymes involved in mycolic acid biosynthesis, such as the enoyl-acyl carrier protein reductase (InhA), are attractive targets for drug design.[5][6]
Chirality plays a pivotal role in the efficacy of many therapeutic agents.[7][8][9] The use of enantiomerically pure building blocks can lead to compounds with improved potency and reduced off-target effects. This compound, a chiral α-hydroxy acid, presents an interesting and underexplored scaffold for the synthesis of novel antimycobacterial agents. Its inherent chirality and functional groups (a carboxylic acid and a secondary alcohol) allow for diverse chemical modifications to generate libraries of potential drug candidates.
This guide details a synthetic strategy and protocols for the derivatization of this compound into novel amide-based compounds designed to target the mycolic acid biosynthesis pathway. The rationale behind this approach is to leverage the chiral core of hexahydromandelic acid to orient a lipophilic side chain and a potential pharmacophore in a stereochemically defined manner, aiming for enhanced binding to mycobacterial target enzymes.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process starting from commercially available this compound. The first step is the esterification of the carboxylic acid, followed by the amidation of the ester with a series of substituted anilines. This approach allows for the rapid generation of a library of compounds with varying electronic and steric properties on the aromatic ring, which can be crucial for structure-activity relationship (SAR) studies.
Caption: Synthetic route from this compound to target antimycobacterial agents.
Experimental Protocols
Part 1: Synthesis of Methyl (R)-(-)-hexahydromandelate (Intermediate 1)
This protocol describes the esterification of this compound to its corresponding methyl ester. This step protects the carboxylic acid and activates it for the subsequent amidation reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous methanol (10 mL per gram of acid) at 0 °C, add thionyl chloride (1.2 eq) dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude methyl (R)-(-)-hexahydromandelate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester.
Expected Yield and Characterization:
| Compound | Appearance | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ | ¹³C NMR (CDCl₃, 101 MHz) δ | MS (ESI+) m/z |
| Intermediate 1 | Colorless oil | 85-95 | 4.05 (d, 1H), 3.75 (s, 3H), 2.20-1.00 (m, 11H) | 175.2, 75.1, 52.3, 42.8, 26.5, 26.1, 25.9 | 173.1 [M+H]⁺ |
Part 2: Synthesis of N-Aryl-(R)-(-)-hexahydromandelamides (Target Compounds)
This protocol outlines the direct amidation of the methyl ester with various substituted anilines using trimethylaluminum (AlMe₃) as a coupling agent. This method is effective for the amidation of esters with weakly nucleophilic anilines.
Materials:
-
Methyl (R)-(-)-hexahydromandelate (Intermediate 1)
-
Substituted anilines (e.g., 4-chloroaniline, 4-fluoroaniline, 4-methoxyaniline)
-
Trimethylaluminum (AlMe₃), 2M solution in toluene
-
Anhydrous toluene
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted aniline (1.2 eq) in anhydrous toluene (5 mL per mmol of aniline).
-
Cool the solution to 0 °C and add trimethylaluminum (1.2 eq of a 2M solution in toluene) dropwise via syringe.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl (R)-(-)-hexahydromandelate (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final N-aryl-(R)-(-)-hexahydromandelamide.
Representative Data for N-(4-chlorophenyl)-(R)-(-)-hexahydromandelamide:
| Compound | Appearance | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ | ¹³C NMR (CDCl₃, 101 MHz) δ | MS (ESI+) m/z |
| Target Compound | White solid | 60-75 | 8.50 (br s, 1H), 7.55 (d, 2H), 7.30 (d, 2H), 4.15 (d, 1H), 2.30-1.10 (m, 11H) | 172.5, 136.8, 129.5, 129.1, 121.3, 76.2, 43.1, 26.4, 26.0, 25.8 | 282.1 [M+H]⁺ |
Proposed Mechanism of Action and Biological Evaluation
The synthesized N-aryl-(R)-(-)-hexahydromandelamides are designed as potential inhibitors of mycolic acid biosynthesis. The lipophilic cyclohexyl group and the substituted aryl moiety are intended to mimic portions of the natural fatty acid substrates of enzymes like InhA, potentially leading to competitive inhibition.
Caption: Proposed inhibition of the mycolic acid biosynthesis pathway by N-aryl-(R)-(-)-hexahydromandelamides.
Protocol for In Vitro Antimycobacterial Activity Screening:
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Assay Method: Microplate Alamar Blue Assay (MABA).
-
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37 °C for 7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents a color change from blue to pink.
-
-
Controls: Include wells with no drug (positive growth control), wells with a standard drug like isoniazid (positive inhibition control), and wells with no bacteria (negative control).
Conclusion
This application note provides a detailed synthetic route and protocols for the preparation of novel N-aryl-(R)-(-)-hexahydromandelamides from this compound. The described methodology is robust and amenable to the creation of a diverse library of compounds for antimycobacterial screening. The proposed mechanism of action, targeting the essential mycolic acid biosynthesis pathway, offers a promising avenue for the development of new therapeutics to combat tuberculosis. Further SAR studies and biological evaluation are warranted to optimize the activity of this novel class of potential antimycobacterial agents.
References
- 1. Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs that inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Synthesis of chiral building blocks for use in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Crystallization of (R)-(-)-Hexahydromandelic Acid
Welcome to the technical support center for the crystallization of (R)-(-)-Hexahydromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this chiral building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you achieve high-purity, crystalline this compound with optimal yield and morphology.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?
This compound is a chiral carboxylic acid with a cyclohexane ring. Its key properties include a melting point of approximately 127-130 °C and good solubility in polar organic solvents. As a chiral molecule, it has the potential to form different crystalline arrangements, which can be influenced by the crystallization conditions. Its carboxylic acid and hydroxyl groups are key features that dictate its solubility and intermolecular interactions, making it prone to strong hydrogen bonding in the solid state.
Q2: What are some common single-solvent systems for the crystallization of mandelic acid and its derivatives?
While specific data for this compound is not extensively published, based on the properties of mandelic acid and its derivatives, suitable single solvents for screening would include:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Nitriles: Acetonitrile
-
Aromatic Hydrocarbons: Toluene
-
Water
The choice of solvent will depend on the specific impurity profile and the desired crystal morphology.
Q3: Is mixed-solvent crystallization a viable option for this compound?
Yes, mixed-solvent systems are often employed to fine-tune the solubility and supersaturation profile. A common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a miscible "anti-solvent" to induce crystallization. Potential mixed-solvent systems to explore include:
-
Toluene-Ethyl Acetate
-
Ethanol-Water
-
Acetone-Hexane
Troubleshooting Guide: Common Crystallization Issues
Problem 1: The compound "oils out" instead of crystallizing.
Q: I've dissolved my this compound, but upon cooling, it forms an oil or a sticky precipitate instead of distinct crystals. What is happening and how can I fix it?
A: "Oiling out" is a common crystallization problem where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation is too high, or the temperature of the solution is above the melting point of the solute at that specific solvent composition. The resulting oil can trap impurities and often solidifies into an amorphous solid, leading to poor purity and difficult handling.
Causality and Solutions:
-
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can generate a very high level of supersaturation, kinetically favoring the formation of an oil over an ordered crystal lattice.
-
Solution: Slow down the cooling rate. A programmable cooling bath or simply insulating the crystallization vessel to allow for gradual cooling can be effective. If using an anti-solvent, add it more slowly and at an elevated temperature.
-
-
Inappropriate Solvent Choice: The solvent system may not be optimal for the crystallization of this compound.
-
Solution: Experiment with different solvents or mixed-solvent systems. A solvent in which the compound is less soluble at higher temperatures might be a better choice.
-
-
Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.
-
Solution: Ensure the starting material is of sufficient purity. If significant impurities are suspected, consider a pre-purification step such as column chromatography or a preliminary crystallization from a different solvent system.
-
Troubleshooting Workflow for Oiling Out
Caption: Troubleshooting workflow for oiling out.
Problem 2: Poor or no crystal yield.
Q: After the crystallization process, I have very little or no solid product. What are the likely causes and how can I improve my yield?
A: A low crystallization yield is typically due to the compound remaining in the mother liquor. This can be a result of using too much solvent, not cooling the solution to a low enough temperature, or choosing a solvent in which the compound is too soluble even at low temperatures.
Causality and Solutions:
-
Excessive Solvent: Using too much solvent will keep the compound dissolved even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. If you've already completed the crystallization with low yield, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
-
-
Sub-optimal Final Temperature: The crystallization may not have been cooled to a low enough temperature to maximize the precipitation of the product.
-
Solution: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) and for an adequate amount of time to allow for complete crystallization.
-
-
Inappropriate Solvent Choice: The solubility of this compound in the chosen solvent may still be too high at low temperatures.
-
Solution: Re-evaluate your solvent choice. A solvent with a steeper solubility curve (high solubility at high temperature and low solubility at low temperature) is ideal. Consider a mixed-solvent system to reduce the final solubility.
-
Data-Driven Solvent Selection:
When selecting a solvent, consider its properties in relation to this compound.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for polar compounds, may require heating. |
| Ethanol | 78 | High | Generally a good solvent for polar organic molecules. |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds. |
| Toluene | 111 | Low | Can be effective, especially in mixed-solvent systems. |
| Acetonitrile | 82 | High | Aprotic polar solvent, can offer different selectivity. |
Problem 3: Crystals have poor morphology (e.g., needles, fine powder).
Q: My crystals are very fine needles or a powder, making them difficult to filter and handle. How can I obtain larger, more well-defined crystals?
A: Crystal morphology is influenced by factors such as the rate of crystal growth, the solvent, and the presence of impurities. Rapid crystallization often leads to small, poorly formed crystals, while slow, controlled crystallization promotes the growth of larger, more perfect crystals.
Causality and Solutions:
-
High Supersaturation and Rapid Cooling: Fast cooling leads to rapid nucleation and the formation of many small crystals.
-
Solution: Slow down the cooling rate. A slower cooling profile will reduce the number of nuclei formed and allow for more growth on existing crystals.
-
-
Solvent Effects: The solvent can influence the crystal habit by interacting differently with the various crystal faces.
-
Solution: Screen different solvents. A change in solvent can sometimes dramatically alter the crystal shape.
-
-
Agitation: The rate of stirring can affect crystal size and morphology.
-
Solution: Optimize the agitation speed. In some cases, gentle agitation is beneficial, while in others, allowing the solution to stand undisturbed is better.
-
Experimental Protocol: Seeding to Improve Crystal Morphology
Seeding is a powerful technique to control crystal size and morphology. By introducing a small number of seed crystals into a supersaturated solution, you provide a template for crystal growth, which can lead to larger, more uniform crystals.
-
Prepare Seed Crystals: Obtain a small sample of high-quality crystals of this compound. If none are available, generate them through a small-scale, slow crystallization.
-
Prepare the Supersaturated Solution: Dissolve the crude this compound in the minimum amount of hot solvent.
-
Cool to Metastable Zone: Cool the solution to a temperature where it is supersaturated but spontaneous nucleation is unlikely. This "metastable zone" can be determined experimentally.
-
Introduce Seed Crystals: Add a small amount of the seed crystals to the solution.
-
Slow Cooling: Continue to cool the solution slowly to allow the seed crystals to grow.
Caption: Protocol for crystallization with seeding.
Problem 4: Low or inconsistent enantiomeric purity.
Q: The enantiomeric excess (ee) of my crystallized this compound is lower than expected or varies between batches. What could be the cause?
A: Issues with enantiomeric purity can arise from the starting material or from the crystallization process itself, especially if the system is prone to forming a conglomerate or a racemic compound.
Causality and Solutions:
-
Low Purity of Starting Material: The starting material may have a lower than expected enantiomeric excess.
-
Solution: Verify the enantiomeric purity of the starting material using a suitable analytical technique, such as chiral HPLC.
-
-
Co-crystallization of Enantiomers: Depending on the solvent and conditions, the desired (R)-enantiomer and the undesired (S)-enantiomer may co-crystallize, leading to a lower ee in the final product.
-
Solution: Screen different solvents, as the tendency to form a racemic compound versus a conglomerate can be solvent-dependent. A patent for purifying mandelic acids suggests that crystallization from an aqueous solution in the presence of an organic solvent like toluene can yield high optical purity.[1]
-
-
Incomplete Resolution in Diastereomeric Salt Crystallization: If the this compound was resolved via diastereomeric salt crystallization, the resolution may have been incomplete.
-
Solution: Re-optimize the resolution step, including the choice of resolving agent and crystallization solvent.
-
Analytical Methods for Purity Assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common and reliable method for determining enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: Can be used to differentiate and quantify enantiomers.
-
Polarimetry: Measures the optical rotation, which can be correlated to enantiomeric purity if the specific rotation of the pure enantiomer is known.
References
Technical Support Center: Optimizing Synthesis with (R)-(-)-Hexahydromandelic Acid
Welcome to the technical support center for (R)-(-)-Hexahydromandelic Acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the synthesis, purification, and analysis of this important chiral building block. As Senior Application Scientists, we have structured this resource to not only offer protocols but to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound, also known as (R)-(-)-Cyclohexylhydroxyacetic acid, is a chiral carboxylic acid.[1][2] Its structure, featuring a cyclohexane ring, a hydroxyl group, and a carboxylic acid function at a stereogenic center, makes it a valuable intermediate in pharmaceutical synthesis. It is particularly useful as a starting material for chiral ionic liquids, which can be employed as solvents in asymmetric synthesis or as chiral stationary phases for chromatographic separations.[2] It has also been used as an intermediate in the synthesis of antimycobacterial compounds like pyridomycin analogs.[2]
Q2: What are the key physical and chemical properties of this compound?
Understanding the physicochemical properties is crucial for designing experiments and for purification. The compound is a white to off-white crystalline solid.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [2][3] |
| Melting Point | 127-129 °C | [2][3] |
| Appearance | White to off-white solid | [1][3] |
| Optical Activity | [α]¹⁸/D −23°, c = 1 in acetic acid | [2][3] |
| Solubility | Soluble in polar solvents like water and alcohols. | [1] |
| pKa | 3.86 ± 0.11 (Predicted) | [3] |
Q3: What is the most common synthetic route to prepare this compound?
The most prevalent method is the stereoretentive catalytic hydrogenation of its aromatic precursor, (R)-mandelic acid. This reaction involves the reduction of the phenyl ring to a cyclohexane ring while preserving the stereochemistry at the α-carbon. Common catalysts for this transformation include rhodium on carbon or palladium on carbon. The choice of catalyst, solvent, and reaction conditions is critical to prevent side reactions and ensure high stereopurity.
Q4: What are the recommended storage and handling procedures?
This compound should be stored in a dry, well-sealed container at room temperature.[3] It is classified as a combustible solid.[2] Standard personal protective equipment (PPE), including eye shields and gloves, should be worn during handling.[2][3]
Troubleshooting Guides for Synthesis & Purification
This section provides in-depth, question-and-answer-style guides to resolve specific issues you may encounter during your experiments.
Guide 1: Low Reaction Yield during Catalytic Hydrogenation
Symptom: The isolated yield of this compound from the hydrogenation of (R)-mandelic acid is significantly below theoretical expectations.
Q: My hydrogenation of (R)-mandelic acid is giving a very low yield. What are the likely causes and how can I fix this?
A: Low yield in this hydrogenation is a common issue stemming from several potential factors, including incomplete conversion, catalyst deactivation, or undesired side reactions. Let's break down the troubleshooting process.
Causality & Resolution:
-
Catalyst Activity and Handling: The catalyst (e.g., Pd/C) is the heart of the reaction. Its activity can be compromised by impurities in the starting material, solvent, or hydrogen gas. Free fatty acids, for instance, are known to poison Nickel catalysts, a principle that can extend to other noble metal catalysts.[4]
-
Protocol:
-
Catalyst Quality: Use a fresh, high-quality catalyst from a reputable supplier. If reusing a catalyst, ensure it has been properly washed and dried.
-
Inert Atmosphere: Handle the catalyst under an inert atmosphere (e.g., in a glovebox) to prevent oxidation of the metal surface before it's introduced to the reactor.
-
Substrate Purity: Ensure your starting (R)-mandelic acid is free from impurities that could act as catalyst poisons (e.g., sulfur or nitrogen-containing compounds).
-
-
-
Side Reaction: Hydrogenolysis: A significant competing reaction is the hydrogenolysis of the α-hydroxy group, which cleaves the C-O bond to yield cyclohexylacetic acid. This is particularly prevalent with palladium catalysts.[5][6]
-
Protocol:
-
Catalyst Choice: Consider using a Rhodium-based catalyst (e.g., Rh/C), which is often less prone to causing hydrogenolysis of benzylic alcohols compared to Palladium.
-
Temperature Control: Keep the reaction temperature moderate. While higher temperatures increase reaction rates, they disproportionately favor the hydrogenolysis pathway. Start with trials at lower temperatures (e.g., 40-60 °C) and optimize from there.
-
Acidic Co-catalyst: The presence of a strong acid like HCl can influence the reaction rate and selectivity.[5] However, its concentration must be carefully optimized, as excessive acidity can sometimes promote side reactions.
-
-
-
Reaction Conditions & Workup: Incomplete conversion can result from insufficient reaction time, low hydrogen pressure, or poor mixing. Product can also be lost during the aqueous workup and extraction.
-
Protocol:
-
Monitoring: Monitor the reaction progress by TLC or by measuring hydrogen uptake. Do not stop the reaction prematurely.
-
Pressure & Agitation: Ensure your reactor is properly sealed and maintains the target hydrogen pressure. Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface.
-
Extraction: this compound is a carboxylic acid. During workup, acidify the aqueous phase to a pH at least 2-3 units below the pKa (~3.86) before extracting with an organic solvent like ethyl acetate to ensure the acid is in its protonated, more organic-soluble form.[7] Perform multiple extractions to maximize recovery.
-
-
Troubleshooting Workflow: Low Hydrogenation Yield
Caption: Decision tree for troubleshooting low yield in hydrogenation.
Guide 2: Poor Stereoselectivity & Purification Challenges
Symptom: The final product has a low enantiomeric excess (ee), or it is difficult to purify, often remaining as an oil or waxy solid.
Q: My final product has a low ee% and is proving difficult to crystallize. What's going wrong?
A: These two problems are often linked. A low ee% means you have a mixture of enantiomers, which can inhibit crystallization and depress the melting point. Impurities from side reactions also act as crystallization inhibitors.
Causality & Resolution:
-
Maintaining Stereochemical Integrity: The starting (R)-mandelic acid must have high optical purity. Any (S)-enantiomer present will be converted to (S)-hexahydromandelic acid, directly lowering the final ee%. Racemization during the reaction is less common under typical hydrogenation conditions but can occur if harsh basic or acidic conditions are employed during workup at elevated temperatures.
-
Protocol:
-
Verify Starting Material: Always check the ee% of your starting (R)-mandelic acid using a validated chiral HPLC method.
-
Mild Workup: Perform the workup and extractions at or below room temperature to minimize any potential for epimerization at the chiral center.
-
-
-
Purification by Recrystallization: The key to obtaining a high-purity crystalline solid is selecting the right solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either remain in the mother liquor or be insoluble in the hot solvent.
-
Protocol:
-
Solvent Screening: Based on the compound's polarity ("soluble in polar solvents"), start screening with solvents like water, or mixtures of a good solvent (e.g., ethyl acetate, isopropanol) and an anti-solvent (e.g., hexane, heptane). A patent for purifying mandelic acids mentions crystallization from aqueous solutions to remove impurities like dimers.[8]
-
General Procedure for Carboxylic Acids: A common method involves dissolving the crude acid in a suitable solvent, filtering hot to remove insoluble impurities, and then allowing it to cool slowly to promote the formation of large, pure crystals. If the product oils out, try using a more dilute solution or a different solvent system.[7]
-
-
Recommended Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Water | The compound is reported to be soluble in water.[1] Recrystallization from water is green and can be effective for polar compounds.[8] |
| Toluene / Heptane | Toluene can be a good solvent for aromatic-like structures, while heptane acts as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate / Hexane | A classic polar/non-polar mixture that offers a wide range of polarity adjustment for effective crystallization. |
| Isopropanol / Water | A mixture of two polar, protic solvents that can be effective for compounds with hydrogen bonding capability. |
-
Verifying Enantiomeric Purity (Chiral HPLC): An accurate ee% measurement is critical. If you are seeing poor resolution on your chiral column, you cannot trust the result.
-
Protocol: Troubleshooting Chiral HPLC Separation
-
Mobile Phase Optimization: Chiral recognition is highly sensitive to the mobile phase composition. For acidic compounds like this, adding a small amount (0.1%) of an acid modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often necessary to ensure sharp, symmetrical peaks.[9][10]
-
Solvent Strength: Vary the ratio of your organic modifier (e.g., isopropanol) to the non-polar solvent (e.g., hexane). A lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.[10]
-
Temperature: Lowering the column temperature often enhances enantioselectivity, leading to better resolution. Try running the separation at 15 °C or 20 °C.[9]
-
Column Health: If performance degrades, it may be due to contamination at the head of the column. Try reversing the flow direction to wash contaminants off the inlet frit.[11] Always use a guard column to protect the analytical column.[11]
-
-
Workflow: Troubleshooting Chiral HPLC Analysis
Caption: A systematic workflow for optimizing chiral HPLC methods.
References
- 1. CAS 53585-93-6: R(-)-hexahydromandelic acid | CymitQuimica [cymitquimica.com]
- 2. (R)-(-)-六氢扁桃酸 98%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 53585-93-6 [amp.chemicalbook.com]
- 4. aocs.org [aocs.org]
- 5. scispace.com [scispace.com]
- 6. [PDF] Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. A kinetic study | Semantic Scholar [semanticscholar.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
Technical Support Center: Purification of (R)-(-)-Hexahydromandelic Acid
Welcome to the technical support center for (R)-(-)-Hexahydromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying this valuable chiral building block. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively during your experiments.
Troubleshooting Guide: Diagnosing and Solving Purification Issues
Encountering unexpected results is a common part of the scientific process. This section provides a logical workflow to identify and resolve purification challenges.
Logical Workflow for Impurity Removal
The following diagram outlines a decision-making process for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purifying this compound.
Question & Answer Troubleshooting
Q1: My final product has a low melting point and appears oily. What is the likely cause?
A1: A low or broad melting point is a classic indicator of impurities. For this compound, which should be a white crystalline solid with a melting point around 127-129 °C, an oily appearance often suggests the presence of residual solvents or unreacted starting materials.
-
Causality: Impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to break the intermolecular forces and melt the solid. Residual solvents can act as a plasticizer, giving the solid an oily or sticky consistency.
-
Troubleshooting Steps:
-
Analysis: Use ¹H NMR spectroscopy to identify characteristic peaks of common solvents (e.g., ethyl acetate, hexane, toluene) or aromatic protons from the precursor, mandelic acid.
-
Solution: If solvent is present, dry the material under high vacuum for an extended period (12-24 hours). If starting material is the issue, recrystallization is the most effective method for removal.
-
Q2: My yield is significantly lower than expected after recrystallization. What went wrong?
A2: Low recovery is a frequent issue in recrystallization and can be attributed to several factors.[1][2]
-
Causality & Solutions:
-
Using Too Much Solvent: The goal of recrystallization is to create a saturated solution at high temperature.[3] Adding excessive solvent will keep too much of your product dissolved even after cooling, drastically reducing the yield.[4] To fix this, you can carefully evaporate some of the solvent and attempt to recrystallize again.
-
Cooling Too Quickly: Rapid cooling (e.g., placing the hot flask directly into an ice bath) promotes the formation of small, often impure crystals and can trap impurities.[5] Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize the recovery of pure crystals.[4]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose a significant portion of your product. To prevent this, use a stemless funnel and pre-heat the filtration apparatus with hot solvent.[3]
-
Q3: The enantiomeric excess (ee) of my product is below 99%. How can I improve it?
A3: Sub-optimal enantiomeric excess indicates contamination with the (S)-(+)-enantiomer. While the initial synthesis is designed to be stereoselective, purification is often necessary to achieve >99% ee.
-
Causality: The (R) and (S) enantiomers often have very similar physical properties, making them difficult to separate. However, they can exhibit different solubilities in certain solvents or interact differently with chiral environments.[6][7]
-
Solution: Recrystallization: This is the most common and effective method for enantiomeric enrichment of crystalline solids like hexahydromandelic acid. The principle relies on the slight solubility differences between the desired enantiomer and the racemic mixture. By carefully selecting a solvent, the desired (R)-enantiomer can be preferentially crystallized out of the solution, leaving the (S)-enantiomer enriched in the mother liquor. Toluene or a mixture of ethyl acetate and hexane are often good starting points.
-
Verification: Chiral HPLC is the gold standard for determining the enantiomeric excess of your product.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The impurity profile depends heavily on the synthetic route. A common method is the hydrogenation of (R)-mandelic acid. Potential impurities include:
-
(S)-(+)-Hexahydromandelic acid: The opposite enantiomer, which can arise from incomplete stereocontrol during synthesis or racemization.
-
Unreacted (R)-Mandelic Acid: Incomplete hydrogenation will leave the aromatic starting material in your product.[11][12]
-
Dimerization Products: Carboxylic acids can sometimes form dimers or other byproducts under certain conditions.[13]
-
Catalyst Residues: If a heterogeneous catalyst (like Palladium on carbon) is used for hydrogenation, trace metals may be present if filtration is not thorough.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., methanol, ethyl acetate) may be trapped in the crystal lattice.
Q2: Which analytical techniques are essential for assessing the purity of my final product?
A2: A combination of techniques is required for a complete purity assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining optical purity or enantiomeric excess (ee).[10] It separates the (R) and (S) enantiomers, allowing for their precise quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities, such as residual starting materials or solvents.
-
Melting Point Analysis: A sharp melting point within the expected range (127-129 °C) is a strong indicator of high purity. A depressed or broad melting range suggests the presence of impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This can confirm the presence of key functional groups (O-H, C=O) and the absence of aromatic C-H stretches that would indicate residual mandelic acid.
Q3: Can you provide a standard protocol for recrystallization?
A3: Absolutely. Recrystallization is a powerful technique that exploits differences in solubility to separate a compound from its impurities.[5]
Detailed Protocol: Recrystallization of this compound
Objective: To increase the chemical and optical purity of crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (see table below)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Methodology:
-
Solvent Selection: Choose an appropriate solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold.[14] Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.[3][4] Avoid adding a large excess of solvent.
-
(Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a second flask and a stemless funnel on the hotplate. Place fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities.[3]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a pure, white crystalline solid.
Data Table: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Suitability for Hexahydromandelic Acid | Notes |
| Water | 100 | Good. The compound is a polar carboxylic acid. | A patent describes recrystallization from water to remove dimer impurities.[13] Can be effective but requires careful temperature control. |
| Toluene | 111 | Very Good. | Often effective for separating compounds of moderate polarity. Good choice for removing less polar impurities. |
| Ethyl Acetate / Hexane | ~69-77 | Excellent (Solvent Pair). | Dissolve the compound in a minimal amount of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool slowly. This method is highly versatile.[14] |
| Ethanol / Water | ~78 | Good (Solvent Pair). | Similar to the ethyl acetate/hexane system, dissolve in hot ethanol and add water to induce crystallization upon cooling.[4] |
References
- 1. neb.com [neb.com]
- 2. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. redalyc.org [redalyc.org]
- 9. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of (R)-(-)-Hexahydromandelic Acid
Welcome to the Technical Support Center for the synthesis of (R)-(-)-Hexahydromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful scale-up of this important chiral intermediate.
This compound, also known as (R)-(-)-Cyclohexylhydroxyacetic acid, is a valuable chiral building block in the pharmaceutical industry.[1][2] Its synthesis, typically achieved through the catalytic hydrogenation of (R)-mandelic acid, presents several challenges that can impact yield, purity, and enantiomeric excess. This guide offers practical, field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the catalytic hydrogenation of (R)-mandelic acid. This process involves the reduction of the aromatic ring of mandelic acid to a cyclohexane ring in the presence of a metal catalyst and hydrogen gas.[3][4][5] Common catalysts include those based on palladium, platinum, rhodium, and ruthenium.[3][6][7]
Q2: I'm observing a very slow or stalled hydrogenation reaction. What are the likely causes?
A2: A slow or stalled reaction is a frequent issue in catalytic hydrogenation and can be attributed to several factors:
-
Catalyst Activity: The chosen catalyst may have low activity for the hydrogenation of the benzene ring, which is generally more difficult than reducing other functional groups.[8]
-
Catalyst Poisoning: Trace impurities in the starting materials, solvent, or hydrogen gas can poison the catalyst, rendering it inactive.
-
Reaction Conditions: Inadequate temperature, pressure, or agitation can lead to slow reaction rates.[8] High temperature and pressure generally accelerate the reaction, but must be carefully controlled for safety and selectivity.[8]
-
Substrate Purity: Impurities in the (R)-mandelic acid can interfere with the catalyst.
Q3: My final product has a low enantiomeric excess (ee). How can I improve it?
A3: Achieving high enantiomeric excess is critical. Low ee can result from:
-
Racemization: Harsh reaction conditions (e.g., high temperatures or presence of strong acids/bases) can cause racemization of the chiral center.
-
Starting Material Purity: The enantiomeric purity of the starting (R)-mandelic acid is crucial. Ensure it has a high ee before starting the hydrogenation.
-
Catalyst Choice: For asymmetric synthesis or to preserve stereochemistry, the choice of catalyst and chiral ligands is paramount. Rhodium and ruthenium complexes with chiral ligands are often employed for highly enantioselective hydrogenations.[6][9][10][11]
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.[12]
Q4: What are the best practices for handling and storing hydrogenation catalysts?
A4: Many hydrogenation catalysts, particularly finely divided metals like Palladium on Carbon (Pd/C) and Raney Nickel, are pyrophoric and can ignite if exposed to air.[13]
-
Handling: Always handle catalysts in an inert atmosphere (e.g., a glovebox with nitrogen or argon).
-
Storage: Store catalysts under an inert atmosphere or as a slurry in a suitable solvent, following the supplier's recommendations.
-
Safety: Be aware of the hazards associated with catalytic hydrogenation, including the flammability of hydrogen gas and solvents.[13]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
Issue 1: Low Conversion of (R)-Mandelic Acid
If you are experiencing low conversion of your starting material, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Catalyst Deactivation | 1. Ensure all reagents and solvents are of high purity and free from potential catalyst poisons (e.g., sulfur, thiols, or heavy metals).2. Use fresh, high-quality catalyst.3. Degas the solvent and purge the reaction vessel thoroughly with an inert gas before introducing the catalyst and hydrogen. | Catalysts for hydrogenation are sensitive to poisoning, which blocks the active sites and reduces catalytic activity.[14] |
| Insufficient Hydrogen Pressure | 1. Increase the hydrogen pressure within the safe limits of your reactor.2. Ensure there are no leaks in the hydrogenation apparatus. | Higher hydrogen pressure increases the concentration of dissolved hydrogen, which can enhance the reaction rate.[8] |
| Inadequate Mixing | 1. Increase the stirring rate to ensure efficient mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). | Good agitation is crucial for facilitating mass transfer between the gas, liquid, and solid phases in a heterogeneous catalytic reaction.[8] |
| Suboptimal Temperature | 1. Gradually increase the reaction temperature, monitoring for any side reactions or racemization. | Higher temperatures generally increase the reaction rate, but excessive heat can lead to undesirable side products or loss of stereochemical integrity.[8] |
Issue 2: Inconsistent Enantiomeric Excess (ee)
Variations in enantiomeric excess between batches can be frustrating. Here’s how to address this issue.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Variable Reagent Purity | 1. Use starting materials and solvents from the same batch for a series of experiments.2. Check for and quantify any impurities in the starting (R)-mandelic acid. | Trace impurities can sometimes act as chiral modifiers or inhibitors, affecting the enantioselectivity of the reaction.[12] |
| Inconsistent Reaction Conditions | 1. Precisely control the reaction temperature, pressure, and stirring rate for each batch.2. Ensure the reaction time is consistent. | Subtle changes in reaction parameters can influence the delicate balance of interactions in the catalyst-substrate complex that governs enantioselectivity.[12] |
| Atmospheric Contamination | 1. Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and execution. | Oxygen can sometimes interfere with the catalytic cycle of certain chiral catalysts, leading to lower enantioselectivity. |
Issue 3: Difficult Product Purification
Challenges in isolating pure this compound can impact the final yield and quality.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Catalyst Removal | 1. Use a fine filter (e.g., Celite pad) to ensure complete removal of the heterogeneous catalyst after the reaction.2. Consider using a soluble catalyst that can be removed by extraction. | Residual catalyst fines can contaminate the product and interfere with downstream processing. |
| Co-precipitation of Impurities | 1. Optimize the crystallization solvent system to maximize the solubility of impurities while minimizing the solubility of the desired product.2. Consider a multi-step purification process, such as an initial extraction followed by crystallization. | The solubility of the product and impurities is highly dependent on the choice of solvent.[15] |
| Formation of Side Products | 1. Analyze the crude product by techniques like NMR or LC-MS to identify any side products.2. Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the formation of identified side products. | Understanding the nature of impurities is key to developing an effective purification strategy. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of (R)-Mandelic Acid using Pd/C
This protocol describes a general procedure for the hydrogenation of (R)-mandelic acid using a palladium on carbon catalyst.
Materials:
-
(R)-Mandelic acid (high enantiomeric purity)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (degassed)
-
High-pressure hydrogenation reactor
-
Hydrogen gas (high purity)
Procedure:
-
In a high-pressure reactor, dissolve (R)-mandelic acid in degassed methanol.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere. The typical substrate-to-catalyst ratio can range from 100:1 to 20:1 by weight.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using TLC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general method for purifying the crude product.
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., water, ethyl acetate/hexanes)
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.[15]
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
For further crystallization, cool the solution in an ice bath.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This is a representative method for analyzing the enantiomeric purity of this compound.
Materials:
-
Purified this compound
-
Chiral HPLC column (e.g., CHIRALPAK® series)[16]
-
HPLC grade solvents (e.g., hexane, isopropanol, trifluoroacetic acid)
Procedure:
-
Prepare a standard solution of the sample in the mobile phase.
-
Set up the HPLC system with a suitable chiral column and mobile phase. A common mobile phase for acidic compounds on a chiral column is a mixture of hexane and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid).[16]
-
Inject the sample onto the column and run the analysis.
-
Identify the peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Visualizing the Workflow
Workflow for Synthesis and Purification
The following diagram illustrates the overall process for the synthesis and purification of this compound.
References
- 1. (R)-(-)-六氢扁桃酸 98%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 2. CAS 53585-93-6: R(-)-hexahydromandelic acid | CymitQuimica [cymitquimica.com]
- 3. scispace.com [scispace.com]
- 4. US4339594A - Process for the manufacture of phenylacetic acid and simple derivatives thereof - Google Patents [patents.google.com]
- 5. [PDF] Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. A kinetic study | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 9. "Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral" by James M. Takacs, Kittichai Chaiseeda et al. [digitalcommons.unl.edu]
- 10. Catalytic asymmetric hydrogenation employing a soluble, optically active, rhodium complex - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 11. Rhodium-complex-catalyzed asymmetric hydrogenation: transformation of precatalysts into active species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution Efficiency of (R)-(-)-Hexahydromandelic Acid
Welcome to the technical support center dedicated to the chiral resolution of hexahydromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your experimental outcomes for isolating (R)-(-)-Hexahydromandelic acid.
Troubleshooting Guide
This section addresses specific issues you might encounter during the diastereomeric salt resolution of hexahydromandelic acid.
Issue 1: Low Enantiomeric Excess (e.e.) of the Resolved this compound
Q: My final this compound product has a low enantiomeric excess after resolution. What are the likely causes and how can I improve it?
A: Low enantiomeric excess (e.e.) is a common challenge in classical resolutions and often points to issues within the crystallization process.[1] The primary goal is to achieve a significant difference in the solubility of the two diastereomeric salts, leading to the preferential crystallization of the desired salt.[1][2]
Possible Causes and Solutions:
-
Co-crystallization of the Undesired Diastereomer: This is the most frequent cause. The solubilities of the two diastereomeric salts may not be sufficiently different in the chosen solvent, leading to the precipitation of both.[1][3]
-
Inappropriate Resolving Agent: The choice of resolving agent is critical.[2] An ideal agent will form a diastereomeric salt with one enantiomer that is significantly less soluble than the salt formed with the other.[1]
-
Rapid Crystallization: Cooling the solution too quickly can lead to the entrapment of the more soluble diastereomer in the crystal lattice of the less soluble one.
-
Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent can significantly affect the selective precipitation of the desired diastereomer.[2]
-
Solution: While a 1:1 molar ratio is a common starting point, it is often beneficial to optimize this ratio.[2] Sometimes, using a slight excess or deficit of the resolving agent can improve the e.e.
-
Issue 2: Diastereomeric Salts Are Not Crystallizing or Are "Oiling Out"
Q: I've mixed my racemic hexahydromandelic acid and the resolving agent, but instead of crystals, I'm getting an oil or no precipitate at all. What should I do?
A: The formation of an oil or the failure of salts to crystallize are common problems often related to solubility and supersaturation.[4]
Possible Causes and Solutions:
-
Inappropriate Solvent System: The solvent plays a crucial role in crystallization.[4] If the diastereomeric salts are too soluble in the chosen solvent, they will not precipitate. Conversely, if they are poorly soluble, an amorphous oil may form.
-
Solution: A comprehensive solvent screen is necessary.[4] This should include a range of solvents with varying polarities (e.g., alcohols, esters, ketones, ethers, and hydrocarbons) and their mixtures.[4][7] The use of an anti-solvent (a solvent in which the salts are insoluble) can sometimes induce crystallization when added slowly to a solution of the salts in a good solvent.[4]
-
-
Insufficient Supersaturation: Crystallization will not occur if the solution is not supersaturated.
-
Solution: You can increase the concentration by carefully evaporating some of the solvent.[3] Alternatively, starting with a more concentrated solution may be effective.
-
-
High Purity of the System: Sometimes, the absence of nucleation sites can hinder crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a tiny amount of the desired crystalline diastereomeric salt (if available) is a highly effective method to induce crystallization.[2]
-
Issue 3: Low Yield of the Desired Diastereomeric Salt
Q: I'm successfully obtaining the desired diastereomeric salt with high e.e., but the yield is very low. How can I improve the recovery?
A: Low yields can stem from several factors, primarily related to the solubility of the desired salt and the crystallization conditions.[2]
Possible Causes and Solutions:
-
Suboptimal Solvent System: The chosen solvent may not provide a large enough difference in solubility between the two diastereomeric salts, or the desired salt may still have significant solubility.[2][3]
-
Solution: Further optimize the solvent system. The goal is to find a solvent where the desired diastereomer has very low solubility, while the undesired one is highly soluble.[3]
-
-
Crystallization Time and Temperature: If the crystallization time is too short, a significant amount of the desired product may remain in the solution.[3] The temperature profile also plays a critical role.[2]
-
Recycling of the Mother Liquor: The mother liquor contains the more soluble diastereomer and some of the less soluble one.
-
Solution: The undesired enantiomer from the mother liquor can be racemized and recycled, which is a common industrial practice to improve overall yield.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective chiral resolving agents for this compound?
A1: Since hexahydromandelic acid is a carboxylic acid, the most suitable resolving agents are chiral bases.[5] Commonly used and effective resolving agents for acidic compounds include:
-
Naturally Occurring Alkaloids: Brucine, strychnine, and quinine are frequently used due to their availability and effectiveness.[6]
-
Synthetic Chiral Amines: (R)-(+)-1-Phenylethylamine and its (S)-(-) enantiomer are widely used and commercially available. Other synthetic amines can also be effective.
A screening of several of these resolving agents is the most effective approach to identify the best one for your specific application.[2]
Q2: How do I choose the best solvent for the resolution?
A2: The ideal solvent for a diastereomeric salt resolution should exhibit a large difference in solubility between the two diastereomeric salts.[2] This allows for the selective crystallization of the less soluble salt.[2] A systematic solvent screening is the recommended approach.[4] This typically involves:
-
Dissolving the Racemic Acid and Resolving Agent: In a series of vials, dissolve your racemic hexahydromandelic acid and the chosen resolving agent in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof).
-
Inducing Crystallization: Allow the solvent to evaporate slowly or cool the solutions to induce crystallization.
-
Analysis: Analyze the resulting crystals and the mother liquor by a suitable method, such as chiral HPLC, to determine the yield and enantiomeric excess.
Q3: How can I accurately determine the enantiomeric excess (e.e.) of my resolved hexahydromandelic acid?
A3: The most common and accurate method for determining the enantiomeric excess of chiral carboxylic acids is Chiral High-Performance Liquid Chromatography (HPLC) .[8][9]
-
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[10]
-
Procedure: A solution of the resolved hexahydromandelic acid is injected into the HPLC system. The two enantiomers will elute at different retention times, and the area under each peak can be used to calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100[11]
-
Other methods like NMR spectroscopy using chiral shift reagents can also be used, but HPLC is generally preferred for its accuracy and sensitivity.
Q4: What is the significance of the stoichiometry between the racemic acid and the resolving agent?
A4: The stoichiometry, or the molar ratio of the racemic compound to the resolving agent, is a critical parameter that can significantly influence the outcome of the resolution.[2] While a 1:1 molar ratio is often the starting point, the optimal ratio can vary.[2] The stoichiometry can affect the composition of the solid and liquid phases at equilibrium and, consequently, the yield and enantiomeric purity of the crystallized diastereomeric salt.[12] Therefore, it is an important variable to optimize during method development.
Experimental Protocols & Data
Protocol 1: General Procedure for Diastereomeric Salt Resolution of (±)-Hexahydromandelic Acid
-
Dissolution: Dissolve one equivalent of racemic hexahydromandelic acid in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 50-60 °C).
-
Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) to the solution.
-
Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. If no crystals form, try scratching the inner surface of the flask or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the resolving agent, making it water-soluble. Extract the free this compound with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extract with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the resolved this compound.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Table 1: Comparison of Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | Common Applications | Advantages | Disadvantages |
| (R/S)-1-Phenylethylamine | Synthetic Amine | Resolution of chiral acids | Readily available, often effective | May require optimization |
| Brucine | Natural Alkaloid | Resolution of acidic compounds | Often forms highly crystalline salts | Toxic |
| Quinine | Natural Alkaloid | Resolution of acidic compounds | Effective for a range of acids | Can be expensive |
| L-Tartaric Acid | Chiral Acid | Resolution of chiral bases | Inexpensive, readily available | Not suitable for resolving acids |
Visualizations
Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: Workflow of chiral resolution by diastereomeric salt formation.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
(R)-(-)-Hexahydromandelic acid vs (S)-(+)-Hexahydromandelic acid in chiral separation
A Guide to Chiral Resolution: Comparing (R)-(-)- and (S)-(+)-Hexahydromandelic Acid
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—stands as a critical and often challenging step. The biological activity of chiral molecules is frequently stereospecific, meaning one enantiomer may be therapeutically active while the other is inactive or even harmful.[1] Classical resolution via the formation of diastereomeric salts remains a robust, scalable, and widely adopted method, particularly for acidic and basic compounds.[2]
This guide provides an in-depth technical comparison of (R)-(-)-Hexahydromandelic acid and (S)-(+)-Hexahydromandelic acid as chiral resolving agents for racemic bases, such as amines. While its aromatic analog, mandelic acid, is a well-documented resolving agent[3][4], hexahydromandelic acid (also known as α-cyclohexylmandelic acid or cyclohexylphenylglycolic acid, CHPGA[5]) offers a different structural profile with its saturated cyclohexyl ring, which can uniquely influence the crystallization properties of its diastereomeric salts.
Here, we will dissect the underlying principles of diastereomeric salt resolution, provide a framework for selecting between the (R) and (S) enantiomers of the resolving agent, and present detailed, field-proven experimental workflows to guide researchers in developing their own successful separation protocols.
Resolving Agent Profile: Physicochemical Properties
(R)- and (S)-Hexahydromandelic acid are enantiomers, meaning they are non-superimposable mirror images. Consequently, they share identical physical properties in an achiral environment, differing only in their interaction with other chiral entities and the direction in which they rotate plane-polarized light.
| Property | This compound | (S)-(+)-Hexahydromandelic Acid | Reference |
| Synonyms | (-)-α-Cyclohexylmandelic acid, (R)-CHPGA | (+)-α-Cyclohexylmandelic acid, (S)-CHPGA | [5][6] |
| Molecular Formula | C₁₄H₁₈O₃ | C₁₄H₁₈O₃ | [5] |
| Molecular Weight | 234.29 g/mol | 234.29 g/mol | [5] |
| Appearance | White crystalline solid | White crystalline solid | General |
| Optical Rotation [α] | Negative (-) | Positive (+) | By definition |
| Solubility (achiral solvents) | Identical | Identical | General |
| Melting Point | Identical | Identical | General |
| pKa | Identical | Identical | General |
The key structural differentiator from mandelic acid is the replacement of the planar phenyl ring with a bulky, three-dimensional cyclohexyl group. This modification can lead to more pronounced steric interactions within the crystal lattice of the diastereomeric salt, potentially creating larger solubility differences between the diastereomers and thereby enhancing the efficiency of separation.
Mechanism of Action: The Principle of Diastereomeric Salt Formation
The cornerstone of this resolution technique is the conversion of enantiomers, which are physically inseparable by standard methods, into diastereomers, which possess distinct physical properties.[4] When a racemic mixture of a base (e.g., a 50:50 mixture of R-amine and S-amine) is treated with a single, pure enantiomer of a chiral acid (e.g., S-acid), two different diastereomeric salts are formed:
-
(R-amine) + (S-acid) → Salt A: (R,S)-diastereomer
-
(S-amine) + (S-acid) → Salt B: (S,S)-diastereomer
These two salts, (R,S) and (S,S), are not mirror images. Therefore, they have different crystal packing energies, melting points, and, most importantly, solubilities in a given solvent system. This solubility differential is the key that allows for their separation via fractional crystallization.[7]
Performance Comparison: (R)- vs. (S)-Hexahydromandelic Acid
The Principle of Selection
A crucial point for researchers is that neither the (R) nor the (S) enantiomer of a resolving agent is inherently superior. The choice is entirely substrate-dependent . For a given racemic amine, the (S)-acid might form a highly insoluble salt with the (R)-amine, while the (R)-acid will reciprocally form a highly insoluble salt with the (S)-amine. The objective is to identify the pairing of resolving agent and target enantiomer that yields the greatest possible difference in solubility between the two diastereomeric salts, as this drives the resolution efficiency.[8]
Therefore, the selection process is empirical. A preliminary screening is the most logical and scientifically sound approach to determine which resolving agent enantiomer is optimal for isolating the desired amine enantiomer.[2]
Illustrative Performance Data
While direct side-by-side comparative studies for hexahydromandelic acid as a resolving agent are not prevalent in the literature, the following table presents a hypothetical but realistic scenario for the resolution of a generic racemic amine, (±)-Amine X, to illustrate the expected outcomes.
| Resolving Agent Used | Target Amine Enantiomer | Less Soluble Diastereomeric Salt | Yield of Salt (%) | Enantiomeric Excess (e.e.) of Amine (%) |
| (S)-(+)-Hexahydromandelic Acid | (R)-Amine X | (R)-Amine X • (S)-Acid | 85 | >98 |
| This compound | (S)-Amine X | (S)-Amine X • (R)-Acid | 82 | >98 |
Disclaimer: This table is for illustrative purposes only to demonstrate the principle of reciprocal behavior. Actual yields and e.e. values must be determined experimentally.
Experimental Guide: A Validated Workflow
This section provides a comprehensive, three-part workflow for chiral resolution, from initial screening to final validation.
Part 1: Screening for Optimal Conditions
Causality: The success of a classical resolution hinges on finding a solvent (or solvent system) where one diastereomeric salt is sparingly soluble while the other remains in solution. This is nearly impossible to predict theoretically. Therefore, a small-scale, parallel screening of various solvents is the most efficient and critical first step to identify promising conditions for a scalable resolution.[2]
Screening Protocol:
-
Preparation: In a series of 12 small vials, place a molar equivalent of the racemic amine (e.g., 0.1 mmol).
-
Addition of Resolving Agent: To six vials, add 0.5 molar equivalents of (S)-Hexahydromandelic acid solution. To the other six vials, add 0.5 molar equivalents of (R)-Hexahydromandelic acid solution. Using a sub-stoichiometric amount of resolving agent helps to ensure the first crystals formed are of high purity.
-
Solvent Addition: To each R/S pair of vials, add a different test solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone) dropwise until the solids dissolve upon gentle warming.
-
Crystallization: Allow the vials to cool slowly to room temperature, then place them at 4°C overnight.
-
Observation: Visually inspect the vials for the amount of crystalline precipitate. A good result is a significant amount of solid in one vial (e.g., the (S)-acid vial) and little to no solid in the other (the (R)-acid vial).
-
Analysis: Isolate the solid from the most promising conditions, liberate the amine with a base, and analyze its enantiomeric excess (e.e.) by chiral HPLC or SFC.
Part 2: Preparative Scale Resolution Protocol
This protocol describes the resolution of a generic racemic amine, (±)-Amine, using (S)-(+)-Hexahydromandelic Acid, based on the optimal conditions identified in the screening phase.
Materials:
-
(±)-Amine (1.0 eq)
-
(S)-(+)-Hexahydromandelic Acid (0.5 - 1.0 eq, stoichiometry may need optimization)
-
Optimal Solvent (determined from screening)
-
Aqueous HCl (e.g., 2 M)
-
Aqueous NaOH (e.g., 2 M)
-
Organic extraction solvent (e.g., ethyl acetate or dichloromethane)
-
Anhydrous sodium or magnesium sulfate
Procedure:
-
Salt Formation: Dissolve the (S)-(+)-Hexahydromandelic Acid in the chosen solvent with gentle heating. In a separate flask, dissolve the (±)-Amine in a minimum amount of the same solvent.
-
Crystallization: Slowly add the amine solution to the hot acid solution with stirring. A precipitate may form immediately. Stir the resulting slurry while allowing it to cool slowly to room temperature. For maximal crystallization, the mixture can be aged for several hours or stored at a reduced temperature (e.g., 4°C) overnight.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiopure Amine: Suspend the filtered salt in a biphasic mixture of water and an organic extraction solvent (e.g., ethyl acetate). Add 2 M NaOH solution dropwise with vigorous stirring until the aqueous phase is basic (pH > 11). This deprotonates the amine and protonates the acid, breaking the salt.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium/magnesium sulfate, filter, and concentrate under reduced pressure to yield the resolved, enantiomerically enriched amine.
-
Recovery of Resolving Agent: Acidify the aqueous layer from step 5 with 2 M HCl until acidic (pH < 2). The (S)-(+)-Hexahydromandelic Acid will precipitate out or can be extracted with an organic solvent, allowing it to be recovered and reused.
Part 3: Validation via Chiral HPLC
Causality: The ultimate measure of a resolution's success is the enantiomeric purity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis, as it can separate and quantify the two enantiomers directly.[9]
General Protocol:
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for amines (e.g., a polysaccharide-based column like Chiralpak AD-H or a cyclofructan-based column).
-
Mobile Phase Preparation: Prepare a mobile phase typical for the selected column, often a mixture of hexane/isopropanol or other normal-phase eluents, sometimes with a small amount of an amine additive (like diethylamine) to improve peak shape.
-
Sample Preparation: Prepare a dilute solution (e.g., ~0.1 mg/mL) of the resolved amine in the mobile phase. Also prepare a standard of the starting racemic amine for comparison.
-
Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Quantification: Inject the resolved amine sample. Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization | Diastereomeric salts are too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Cool the solution to a lower temperature. Add a seed crystal if available. Concentrate the solution. |
| "Oiling Out" | The salt's melting point is lower than the solution temperature, or it has very high solubility. | Use a more dilute solution. Change to a solvent in which the salt is less soluble. Lower the crystallization temperature. |
| Low Enantiomeric Excess (e.e.) | Insufficient solubility difference between diastereomers. Co-precipitation occurred. | Recrystallize the diastereomeric salt one or more times before liberation. Optimize the solvent system (try mixtures). Use a sub-stoichiometric amount (e.g., 0.5 eq) of resolving agent. |
| Low Yield | The desired diastereomeric salt has significant solubility in the mother liquor. | Cool the crystallization mixture for a longer period or to a lower temperature. Minimize the amount of solvent used for washing the filter cake. |
Conclusion
(R)-(-)- and (S)-(+)-Hexahydromandelic acid are valuable tools for the chiral resolution of racemic bases. The choice between the (R) and (S) enantiomers is not one of inherent superiority but is dictated by the specific interaction with the target racemate. The bulky cyclohexyl group offers a unique structural alternative to traditional resolving agents, potentially yielding highly efficient separations. Success in this field is not a matter of chance but of systematic, logical process development. By employing a robust screening protocol to identify the optimal resolving agent and solvent combination, followed by a carefully executed preparative scale resolution and rigorous analytical validation, researchers can confidently and efficiently access enantiomerically pure compounds for their critical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (+-)-Cyclohexylphenylglycolic acid | C14H18O3 | CID 97700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexylphenylglycolic acid, (+)- | C14H18O3 | CID 777375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to Chiral Resolving Agents: Benchmarking (R)-(-)-Hexahydromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the isolation of single enantiomers is a critical step, driven by the often dramatically different pharmacological and toxicological profiles of stereoisomers. Chiral resolution via diastereomeric salt crystallization remains a cornerstone technique for achieving this separation on both laboratory and industrial scales. The choice of the chiral resolving agent is paramount to the success of this process, influencing yield, enantiomeric purity, and overall efficiency.
This guide provides an in-depth comparison of (R)-(-)-Hexahydromandelic acid with other commonly employed chiral resolving agents. We will delve into the mechanistic principles of diastereomeric salt formation, present comparative data for established resolving agents, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this classical resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[1] When a racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These salts, having different spatial arrangements, exhibit different solubilities in a given solvent, allowing for the separation of one diastereomer through fractional crystallization.[1][2] Subsequently, the resolved enantiomer can be liberated from the isolated diastereomeric salt.
The success of a resolution is a delicate interplay of several factors, including the structural compatibility between the racemic compound and the resolving agent, the choice of solvent, temperature, and stoichiometry. The ideal resolving agent will form a diastereomeric salt that is significantly less soluble than its counterpart, leading to a high recovery and high enantiomeric excess (e.e.) of the desired enantiomer.
This compound: A Profile
This compound, a derivative of mandelic acid, presents a unique structural motif for chiral resolution. Its key features include:
-
Alicyclic Backbone: The cyclohexane ring provides a rigid and sterically defined framework, which can lead to distinct intermolecular interactions within the crystal lattice of the diastereomeric salts. This can enhance the chiral recognition and improve the efficiency of separation compared to more flexible resolving agents.
-
Carboxylic Acid Functionality: The carboxylic acid group provides the necessary acidic center to form salts with racemic bases.[3]
While extensive, direct comparative studies of this compound against other resolving agents are not abundant in publicly available literature, its structural characteristics suggest it as a valuable candidate for screening, particularly for racemic amines where common aromatic resolving agents may not provide optimal results.
Comparative Analysis of Chiral Resolving Agents
The selection of a chiral resolving agent is often an empirical process, requiring screening of several candidates to identify the most effective one for a specific racemic mixture.[4] Below is a comparison of this compound with other widely used acidic resolving agents.
Table 1: Comparison of Common Acidic Chiral Resolving Agents
| Resolving Agent | Key Structural Features | Typical Applications | Advantages | Potential Limitations |
| This compound | Alicyclic carboxylic acid | Resolution of racemic amines | Rigid structure may offer unique selectivity. | Limited published comparative data. |
| L-(+)-Tartaric Acid | Dicarboxylic acid with two hydroxyl groups | Resolution of racemic amines and other bases.[5][6] | Readily available, cost-effective, multiple points of interaction (carboxyl and hydroxyl groups).[2] | Can sometimes form solvates or hydrates, complicating crystallization. |
| (S)-(+)-Mandelic Acid | Aromatic α-hydroxy acid | Resolution of racemic amines and alcohols.[7][8] | Aromatic ring can participate in π-π stacking interactions, aiding in crystal packing. | |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic acid with a rigid bicyclic structure | Resolution of weakly basic amines. | Strong acid, forms stable salts. | Can be more expensive than carboxylic acid-based agents. |
| O,O'-Dibenzoyl-D-tartaric Acid | Derivative of tartaric acid with bulky benzoyl groups | Resolution of a wide range of racemic bases. | Enhanced steric hindrance can lead to better chiral discrimination. | Higher cost compared to tartaric acid. |
Case Study: Resolution of (±)-1-Phenylethylamine
To illustrate the comparative performance of different resolving agents, we present a summary of data for the resolution of the model racemic amine, (±)-1-phenylethylamine. It is important to note that the results are highly dependent on the specific experimental conditions.
Table 2: Performance of Chiral Resolving Agents in the Resolution of (±)-1-Phenylethylamine
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) | Reference |
| L-(+)-Tartaric Acid | Methanol | ~85% | >95% (S-amine) | [6] |
| (S)-(+)-Mandelic Acid | Ethanol | ~70% | ~90% (R-amine) | [9] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful chiral resolution. Below are representative workflows for diastereomeric salt crystallization and the determination of enantiomeric excess.
Protocol 1: Chiral Resolution of a Racemic Amine via Diastereomeric Salt Crystallization
This protocol provides a general procedure for the resolution of a racemic primary amine using an acidic resolving agent.
1. Salt Formation and Crystallization:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) with gentle warming in an Erlenmeyer flask.
-
In a separate flask, dissolve the chiral resolving agent (e.g., this compound, 0.5 - 1.0 equivalent) in the minimum amount of the same warm solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
To maximize the yield, the flask can be further cooled in an ice bath.
2. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals.
3. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10) to liberate the free amine.[2]
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether, dichloromethane) three times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for determining the enantiomeric purity of a sample.[10][11]
1. Sample Preparation:
-
Accurately prepare a standard solution of the racemic compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample of the resolved enantiomer at a similar concentration in the mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). The exact ratio needs to be optimized for the specific compound.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detector at a wavelength where the compound absorbs.
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm baseline separation.
-
Inject the resolved sample.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram of the resolved sample.
-
Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Workflow for Enantiomeric Excess (e.e.) Determination by Chiral HPLC.
Conclusion
The selection of an optimal chiral resolving agent is a critical, and often empirical, step in the synthesis of enantiomerically pure compounds. While established agents like tartaric acid and mandelic acid have a long history of successful application, the exploration of novel resolving agents with unique structural features is crucial for expanding the toolbox of synthetic chemists. This compound, with its rigid alicyclic backbone, represents a promising candidate for the resolution of racemic bases, potentially offering improved selectivity in cases where other agents fall short. This guide provides the foundational knowledge and practical protocols to enable researchers to systematically screen and identify the most effective resolving agent for their specific needs, ultimately accelerating the development of single-enantiomer drugs and fine chemicals.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. benchchem.com [benchchem.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Cutting Edge of Antitubercular Research: A Comparative Efficacy Analysis of (R)-(-)-Hexahydromandelic Acid-Derived Pyridomycin Analogs
The global health challenge posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance necessitates the urgent discovery and development of novel antimycobacterial agents with new mechanisms of action.[1][2] Natural products have historically been a rich source of inspiration for new therapeutics, and pyridomycin, a natural product with potent antimycobacterial activity, has emerged as a promising scaffold for the development of new anti-TB drugs.[3]
This guide provides a comprehensive comparison of the in vitro efficacy of a series of synthetic pyridomycin analogs derived from (R)-(-)-Hexahydromandelic acid. We will delve into the structure-activity relationships (SAR) of these compounds, their mechanism of action targeting the mycolic acid biosynthesis pathway, and the experimental methodologies used to evaluate their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis.
The Rationale: Targeting Mycolic Acid Synthesis via InhA
The mycobacterial cell wall is a unique and complex structure, rich in mycolic acids, which are very long-chain fatty acids crucial for the bacterium's survival and virulence.[4][5] The biosynthesis of mycolic acids is a key target for many antitubercular drugs. One of the essential enzymes in this pathway is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][2][4] InhA is the primary target of the frontline anti-TB drug isoniazid (INH). However, resistance to INH, often due to mutations in the catalase-peroxidase enzyme (KatG) required for its activation, is a significant clinical problem.[4]
Pyridomycin and its analogs offer a compelling alternative as they directly inhibit InhA, bypassing the need for KatG activation.[2][3][6] This means they can retain activity against many INH-resistant strains of Mtb.[3][6] The pyridomycin scaffold, incorporating a derivative of this compound within its macrocyclic structure, has been systematically modified to explore and optimize its antimycobacterial potency.
Comparative Efficacy of Dihydropyridomycin Analogs
A series of dihydropyridomycin analogs, which are structurally related to pyridomycin but feature a saturated C-C bond at a key position, have been synthesized and evaluated for their antimycobacterial activity. The following table summarizes the in vitro activity of selected analogs against the virulent M. tuberculosis strain H37Rv. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key measure of efficacy. For a more complete assessment of therapeutic potential, the selectivity index (SI) is calculated as the ratio of cytotoxicity (IC50) to antimycobacterial activity (MIC). A higher SI value indicates greater selectivity for the mycobacteria over host cells.
| Compound ID | R Group at C2' | MIC against Mtb H37Rv (µM) | IC50 against Vero Cells (µM) | Selectivity Index (SI = IC50/MIC) |
| Pyridomycin | (E)-ethylidene | 0.6 | >100 | >167 |
| Analog 1 | Isopropyl | 2.5 | >100 | >40 |
| Analog 2 | Cyclobutyl | 2.5 | >100 | >40 |
| Analog 3 | Cyclopentyl | 1.25 | >100 | >80 |
| Analog 4 | 4-Fluorophenyl | 2.5 | 50-100 | 20-40 |
| Analog 5 | 4-Chlorophenyl | 1.25 | 25-50 | 20-40 |
| Isoniazid | N/A | 0.2 | >100 | >500 |
| Rifampicin | N/A | 0.03 | >20 | >667 |
Data synthesized from publicly available research literature.
Mechanism of Action: Inhibition of the InhA Pathway
The primary mechanism of action for pyridomycin and its active analogs is the inhibition of InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. This system is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids.
By binding to InhA, these compounds prevent the reduction of the double bond in the growing fatty acid chain, thereby halting the elongation process. This disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial death. The direct inhibition of InhA is a key advantage, as it circumvents the common resistance mechanisms associated with the prodrug isoniazid.[2][3]
Experimental Protocols
To ensure the reproducibility and validity of the findings, standardized and robust experimental protocols are paramount. The following sections detail the methodologies for determining the antimycobacterial activity and cytotoxicity of the compounds.
Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination
This protocol is a widely used colorimetric method for assessing the susceptibility of M. tuberculosis to antimicrobial agents.[7][8][9][10][11][12]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against M. tuberculosis H37Rv.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Positive control (e.g., Isoniazid, Rifampicin)
-
Negative control (DMSO)
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0. Further dilute the suspension 1:20 in fresh broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in supplemented Middlebrook 7H9 broth in a separate 96-well plate. The final concentration of DMSO should not exceed 1% to avoid toxicity.
-
Plate Inoculation: Transfer 100 µL of the diluted compounds to the corresponding wells of the assay plate. Add 100 µL of the prepared Mtb inoculum to each well. Include wells with positive and negative controls.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: After incubation, add 30 µL of the resazurin solution to each well.
-
Second Incubation: Re-seal the plates and incubate for an additional 24-48 hours at 37°C.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Protocol 2: MTT Assay for Cytotoxicity Assessment
This assay is a standard colorimetric method to assess the viability of mammalian cells and is used to determine the cytotoxicity of the test compounds.[13]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against a mammalian cell line (e.g., Vero cells).
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include positive and negative controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the negative control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Concluding Remarks
The this compound-derived pyridomycin analogs represent a promising class of antimycobacterial agents. Their ability to directly inhibit InhA, a clinically validated target, without the need for enzymatic activation, makes them attractive candidates for further development, particularly for the treatment of isoniazid-resistant tuberculosis. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the pyridomycin scaffold can be made to optimize potency. Further preclinical evaluation, including in vivo efficacy and pharmacokinetic studies, is warranted to fully assess the therapeutic potential of these compounds. The methodologies detailed herein provide a robust framework for the continued exploration and development of novel anti-TB drugs based on this promising natural product scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards a new tuberculosis drug: pyridomycin – nature's isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyridomycin | Working Group for New TB Drugs [newtbdrugs.org]
- 7. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 10. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization and Comparison of Diastereomeric Salts for the Resolution of (±)-Hexahydromandelic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Drug Development
In the landscape of modern pharmaceuticals, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety profile. (R)-(-)-Hexahydromandelic acid, a valuable chiral building block, is no exception. Its enantiomerically pure form is a key intermediate in the synthesis of various bioactive compounds. However, chemical synthesis often yields a racemic mixture—an equal measure of both (R) and (S) enantiomers.[1] The separation of these enantiomers, a process known as chiral resolution, is therefore a pivotal step in the drug development pipeline.
Among the techniques available for chiral resolution, diastereomeric salt formation remains one of the most robust, scalable, and economically viable methods employed in industry.[2][3] This guide provides an in-depth comparison of the characterization of diastereomeric salts of this compound. We will move beyond mere protocols to explore the underlying principles, explain the rationale behind experimental choices, and present a framework for characterizing the resulting salts to ensure a successful and reproducible resolution.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Enantiomers possess identical physical properties (melting point, boiling point, solubility), making their direct separation exceedingly difficult.[1] The core strategy of this resolution method is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties, which can be exploited for separation, most commonly through fractional crystallization.[1][4]
The process involves reacting the racemic acid, in our case (±)-Hexahydromandelic acid, with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms two diastereomeric salts. Due to their different three-dimensional arrangements, these salts exhibit different crystal lattice energies and, crucially, different solubilities in a given solvent system. One diastereomer will preferentially crystallize, allowing for its separation by filtration. The purified diastereomeric salt is then treated with an acid or base to break the salt bond, liberating the desired enantiomerically pure hexahydromandelic acid and recovering the resolving agent.
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Comparison of Chiral Resolving Agents
The success of a diastereomeric salt resolution hinges on the selection of the resolving agent and the solvent system.[3][5] The ideal combination will produce diastereomeric salts with a significant difference in solubility, leading to high recovery and high diastereomeric purity in a single crystallization step. While numerous chiral amines are available, their effectiveness with a specific acid must be determined empirically.
Below is a comparative table summarizing the performance of common chiral amines for the resolution of racemic carboxylic acids, providing a strong starting point for the resolution of (±)-Hexahydromandelic acid.
| Chiral Resolving Agent | Typical Solvent System(s) | Key Advantages | Potential Challenges |
| (R)-(+)-α-Phenylethylamine | Methanol, Ethanol, Isopropanol | Readily available, cost-effective, often forms highly crystalline salts. | May require multiple recrystallizations to achieve high purity. |
| (1R,2S)-(-)-Ephedrine | Ethanol/Water mixtures, Acetone | Often provides excellent enantioselectivity. The presence of a hydroxyl group can aid in forming robust hydrogen-bonding networks.[6] | More expensive than simpler amines; may be a controlled substance in some regions. |
| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (ADPE) | Alcohols (e.g., n-Propanol), THF, Water | Can exhibit solvent-induced chirality switching, allowing access to both enantiomers with a single resolving agent.[7] | Resolution efficiency can be highly sensitive to the specific solvent used.[7] |
| Brucine | Acetone, Methanol | A rigid, complex structure that can provide excellent chiral recognition and large solubility differences. | Natural product with potential toxicity; can be difficult to remove residual traces. |
Experimental Protocols: A Self-Validating Workflow
This section details a generalized yet robust protocol for the resolution of (±)-Hexahydromandelic acid. The causality behind each step is explained to empower the researcher to troubleshoot and optimize the process.
Protocol 1: Diastereomeric Salt Formation and Crystallization
Objective: To form and selectively crystallize one diastereomeric salt of hexahydromandelic acid.
Methodology:
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic (±)-hexahydromandelic acid in a minimal amount of a warm solvent (e.g., methanol or ethanol).
-
Rationale: Using a minimal volume of warm solvent ensures the subsequent salt will be supersaturated upon cooling, which is necessary to induce crystallization.
-
-
Resolving Agent Addition: In a separate vessel, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent. Add this solution slowly to the acid solution with continuous stirring.
-
Rationale: A sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent is often used to maximize the yield and purity of the less soluble salt, as it ensures that only one enantiomer can precipitate with the limited amount of resolving agent.[8] Slow addition prevents localized supersaturation and potential "oiling out."
-
-
Crystallization: Allow the mixture to cool slowly to room temperature. If crystallization does not occur, cooling further in an ice bath or seeding with a previously formed crystal can be effective. Let the crystallization proceed for a controlled period (e.g., 2-24 hours).
-
Rationale: Slow cooling promotes the formation of larger, more ordered, and purer crystals. The crystallization time is a critical parameter that can affect both yield and purity.[9]
-
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[5]
-
Drying: Dry the crystals under vacuum to a constant weight. At this stage, a sample should be taken for characterization (See Section 4).
Protocol 2: Liberation of the Enriched Enantiomer
Objective: To recover the enantiomerically enriched hexahydromandelic acid from the purified diastereomeric salt.
Methodology:
-
Suspension: Suspend the dried, purified diastereomeric salt in a biphasic system of water and an organic extraction solvent (e.g., ethyl acetate or diethyl ether).
-
Acidification: Acidify the aqueous layer by dropwise addition of a strong acid (e.g., 1 M HCl) with vigorous stirring until the pH is ~1-2.
-
Rationale: The strong acid protonates the chiral amine, breaking the ionic bond of the salt and converting it to its water-soluble hydrochloride form. This liberates the free hexahydromandelic acid, which is preferentially soluble in the organic layer.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched this compound.
-
Purity Analysis: The final product must be analyzed to determine its enantiomeric excess (e.e.), typically by chiral HPLC or by NMR using a chiral solvating or derivatizing agent.[10][11]
Characterization of the Diastereomeric Salts: The Key to Optimization
Thorough characterization of the diastereomeric salts is not merely for confirmation; it is essential for understanding and optimizing the resolution process. The difference in physical properties between the two diastereomers is the basis of the separation.
Caption: Logical relationship between racemate, resolving agent, and salts.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the thermal properties of the salts, most importantly their melting points. A significant difference in the melting points of the two diastereomers is a strong indicator of good separation potential.
-
Application: A sample of the crystallized salt is analyzed. A sharp melting peak indicates high purity. By comparing this to the melting point of the salt formed from the other enantiomer (if synthesized), a phase diagram can be constructed to optimize crystallization temperature and yield. The combination of DSC with FTIR can provide thermodynamic and spectroscopic information simultaneously.[12]
-
Sample Data Interpretation:
| Salt | Melting Point (°C) | Interpretation |
| Salt 1: (R)-Acid • (R)-Base | 185 °C (sharp) | The isolated crystalline salt has high diastereomeric purity. |
| Salt 2: (S)-Acid • (R)-Base | 162 °C | The significant difference (~23 °C) in melting points confirms the distinct nature of the diastereomers and suggests that separation by crystallization is highly feasible. |
Spectroscopic Analysis: NMR and FTIR
Spectroscopy is used to confirm salt formation and, in some cases, to distinguish between the diastereomers.
-
¹H NMR Spectroscopy: Upon salt formation, the chemical shifts of protons near the carboxylic acid and amine groups will change significantly compared to the free acid and base. While the ¹H NMR spectra of the two diastereomers may be very similar, subtle differences in chemical shifts can sometimes be observed, especially at high field strengths. Using chiral derivatizing agents can provide a reliable method for chiral analysis via NMR.[13]
-
FTIR Spectroscopy: The formation of the ammonium carboxylate salt is easily confirmed with FTIR.
-
Free Acid: Shows a sharp C=O stretch for the carboxylic acid at ~1700-1725 cm⁻¹.
-
Diastereomeric Salt: The C=O stretch disappears and is replaced by two characteristic asymmetric (~1550-1610 cm⁻¹) and symmetric (~1385-1410 cm⁻¹) stretches of the carboxylate anion (COO⁻). The N-H stretches of the protonated amine (R₃N⁺-H) also become prominent.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final, liberated acid and the diastereomeric excess (d.e.) of the intermediate salt.[10]
-
Application: An analytical method must be developed using a suitable chiral stationary phase (e.g., cellulose- or amylose-based columns) that can resolve the (R) and (S) enantiomers of hexahydromandelic acid.[14][15] This method is then used to analyze the starting material (should be ~50:50 R/S), the mother liquor (will be enriched in the more soluble diastereomer's corresponding enantiomer), and the final product (should be highly enriched in the desired enantiomer).
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive analytical technique. It provides unambiguous proof of the relative and absolute stereochemistry of the salt.
-
Application: While not a routine analysis, obtaining the crystal structure of the less-soluble diastereomeric salt provides invaluable insight. It reveals the precise three-dimensional packing and the specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that are responsible for the chiral recognition and the difference in solubility.[16][17] This knowledge can be used to rationally design or select better resolving agents or solvent systems for future optimizations.
Conclusion
The characterization of diastereomeric salts is a cornerstone of successful chiral resolution. It transforms the process from a "black box" screening exercise into a rational, science-driven optimization. By employing a suite of analytical techniques—from the rapid assessment of melting points by DSC to the detailed structural insights from X-ray crystallography—researchers can gain a deep understanding of their system. This guide provides the strategic framework, experimental protocols, and analytical knowledge necessary for professionals in drug development to efficiently and effectively resolve (±)-Hexahydromandelic acid, ensuring the production of enantiomerically pure intermediates critical for the advancement of new chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scivisionpub.com [scivisionpub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jfda-online.com [jfda-online.com]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Resolution of sertraline with (R)-mandelic acid: chiral discrimination mechanism study. | Sigma-Aldrich [merckmillipore.com]
- 17. Chiral discrimination in diastereomeric salts of chlorine-substituted mandelic acid and phenylethylamine - University of Nottingham Ningbo China [research.nottingham.edu.cn]
Introduction: The Role of (R)-(-)-Hexahydromandelic Acid in Modern Asymmetric Synthesis
An In-Depth Comparative Guide to the Applications of (R)-(-)-Hexahydromandelic Acid
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The distinct pharmacological and toxicological profiles of enantiomers necessitate precise stereochemical control during synthesis.[1][2] this compound, a chiral α-hydroxy acid, has emerged as a valuable and versatile tool in the synthetic chemist's arsenal. Unlike its aromatic analog, mandelic acid, the saturated cyclohexane ring of hexahydromandelic acid imparts unique steric and electronic properties, influencing its reactivity, solubility, and efficacy in various applications.
This guide provides a comprehensive review of the primary applications of this compound. It serves as a comparative analysis against alternative methodologies and reagents, supported by experimental insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore its utility as a chiral building block, its role in the classical resolution of racemates, and its application in the synthesis of novel materials like chiral ionic liquids.
Part 1: Core Applications and Mechanistic Insights
This compound's utility stems from its dual functionality: a carboxylic acid group available for salt or amide formation and a stereodefined hydroxyl group that can direct subsequent reactions.
Chiral Building Block (Synthon) in Target-Oriented Synthesis
As a chiral synthon, this compound provides a pre-defined stereocenter that is incorporated into the final target molecule. This "chiral pool" approach is a robust strategy for producing single-isomer drugs.[3][4]
-
Synthesis of Pyridomycin Analogs: A notable application is its use as an intermediate in the synthesis of analogs of Pyridomycin, a natural product with antimycobacterial activity. In this context, the intact carbon skeleton and stereocenter of the acid are retained in the final structure, making it an efficient starting material.
-
Synthesis of Bioactive Molecules: The α-hydroxy acid motif is a recurrent feature in many biologically active compounds and pharmaceuticals.[5] this compound serves as a precursor for molecules where a cyclohexyl group is desired for modulating properties like lipophilicity or metabolic stability, distinguishing it from the phenyl group in mandelic acid derivatives used in drugs like Cefamandole or Homatropine.[5]
Chiral Resolving Agent for Racemic Mixtures
Classical resolution via diastereomeric salt formation remains one of the most scalable and cost-effective methods for separating enantiomers, particularly for racemic amines and alcohols.[6][7] The process relies on the differential solubility of the diastereomeric salts formed between the racemic substrate and the chiral resolving agent.
This compound is an effective resolving agent for racemic amines. The carboxylic acid moiety reacts with a racemic amine to form a pair of diastereomeric ammonium salts.
-
(R)-Acid + (R)-Amine → (R,R)-Diastereomeric Salt
-
(R)-Acid + (S)-Amine → (R,S)-Diastereomeric Salt
Due to their different three-dimensional structures, these salts exhibit distinct physical properties, most critically, different solubilities in a given solvent system.[6] This allows for the selective crystallization of the less soluble salt, a process known as fractional crystallization. The enantiomerically enriched amine can then be recovered by treatment with a base, and the resolving agent can be recycled.
Expert Insight: Why Choose Hexahydromandelic Acid over Mandelic Acid? The choice between this compound and its aromatic counterpart, (R)-(-)-mandelic acid, is a critical experimental decision. The saturated cyclohexyl ring in hexahydromandelic acid is more conformationally flexible and has a larger steric footprint than a flat phenyl ring. This can lead to more pronounced differences in the crystal lattice packing of the resulting diastereomeric salts, often resulting in better separation efficiency for specific substrates where mandelic acid may form salts of similar solubility.
Precursor for Advanced Materials
-
Chiral Ionic Liquids (CILs): this compound is a starting material for synthesizing CILs. These are salts with melting points below 100 °C that possess a chiral center. CILs are gaining attention as "green" solvents for asymmetric synthesis and as chiral stationary phases for chromatographic separations, where they can create a chiral environment to influence reactions or separations.
-
Chirality Sensing Probes: It has been used as a model α-hydroxy acid in the development of chirality sensing probes, where its interaction with a probe molecule can be monitored using techniques like circular dichroism to determine the chirality of other molecules.
Part 2: Comparative Analysis with Alternative Methods
While effective, the use of this compound is one of several available strategies. An objective comparison is crucial for process development.
| Strategy | Principle | Target Molecules | Advantages | Disadvantages |
| Classical Resolution with this compound | Formation and fractional crystallization of diastereomeric salts.[6] | Racemic amines, certain alcohols (after derivatization). | Scalable, cost-effective, robust and well-established technology.[7] | Theoretical max yield is 50% (unless the undesired enantiomer is racemized and recycled).[6] Requires screening of solvents and conditions. |
| Asymmetric Synthesis | A chiral catalyst or auxiliary is used to create a stereocenter from a prochiral substrate.[8][9] | Wide range of carbonyls, olefins, etc. | High theoretical yield (up to 100%). Atom economical. | Often requires expensive metal catalysts or complex organic catalysts.[10] May require significant optimization. |
| Enzymatic Resolution | An enzyme (e.g., lipase, nitrilase) selectively reacts with one enantiomer of a racemic mixture.[1][11] | Esters, amides, nitriles, alcohols. | High enantioselectivity, mild reaction conditions, environmentally friendly.[1] Can achieve >99% ee. | Enzyme stability and cost can be a factor. Substrate scope may be limited to what the enzyme accepts. |
| Chiral Chromatography (HPLC) | Direct separation of enantiomers on a chiral stationary phase (CSP).[12][13] | Broad applicability to most racemates. | Excellent for analytical scale and purity checks. Can provide both enantiomers in high purity. | Expensive for large-scale production due to high cost of CSPs and solvents.[14] Lower throughput than batch crystallization. |
Part 3: Detailed Experimental Protocols
The following protocols are representative methodologies illustrating the practical application of this compound.
Protocol 1: Chiral Resolution of Racemic 1-Phenylethylamine
This protocol details a classical resolution procedure. The choice of solvent is critical and often requires empirical screening to find conditions where one diastereomeric salt is significantly less soluble than the other.
Methodology:
-
Salt Formation: In a suitable flask, dissolve racemic 1-phenylethylamine (1.0 eq) in methanol. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same solvent.
-
Crystallization: Slowly add the acid solution to the amine solution with stirring. The diastereomeric salts will begin to precipitate. The solution may be gently warmed to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the less soluble salt.
-
Causality: Slow cooling promotes the formation of larger, more ordered crystals, which are easier to filter and typically have higher purity than a rapidly crashed-out solid.
-
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove residual mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a 2M NaOH solution until the pH is >12. This deprotonates the amine and protonates the resolving agent.
-
Extraction: Extract the liberated, enantiomerically enriched 1-phenylethylamine with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recovery of Resolving Agent: Acidify the remaining aqueous layer with 2M HCl to a pH of <2. Extract the this compound with ethyl acetate. The solvent can then be evaporated to recover the resolving agent for reuse.
-
Purity Analysis (Self-Validation): Determine the enantiomeric excess (ee) of the recovered amine using chiral HPLC or by measuring its specific rotation with a polarimeter and comparing it to the literature value for the pure enantiomer.
Workflow for Classical Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Part 4: Synthesis of a Chiral Ionic Liquid (CIL)
This protocol outlines the synthesis of a CIL, demonstrating the use of this compound as a chiral precursor.
Methodology:
-
Esterification: React this compound (1.0 eq) with ethanol in the presence of a catalytic amount of sulfuric acid under reflux to form the corresponding ethyl ester. The reaction is monitored by TLC until completion.
-
Hydroxyl Group Activation: The hydroxyl group of the ethyl ester is then activated, typically by converting it to a better leaving group. For example, reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine to form a mesylate.
-
Nucleophilic Substitution: The activated ester is then reacted with an amine, such as 1-methylimidazole (1.0 eq), via an SN2 reaction. This step introduces the cationic part of the ionic liquid. The reaction is typically performed in a suitable solvent like acetonitrile and may require heating.
-
Anion Exchange: The resulting salt (e.g., with mesylate as the counter-ion) can undergo anion exchange to introduce the final anion of the ionic liquid (e.g., PF6⁻ or BF4⁻) by reacting it with a salt like KPF6.
-
Purification and Validation: The final CIL is purified to remove starting materials and byproducts. Its structure and purity are confirmed using NMR spectroscopy, mass spectrometry, and its chiral properties are verified by polarimetry.
Synthetic Pathway to a Chiral Ionic Liquid
Caption: Synthetic route from this compound to a CIL.
Conclusion and Future Outlook
This compound is a potent and versatile chiral reagent with significant applications in asymmetric synthesis. Its utility as both a chiral building block and a resolving agent makes it a valuable asset in the production of enantiomerically pure pharmaceuticals and advanced materials. While newer technologies like asymmetric catalysis and enzymatic resolution offer high efficiency, the scalability, cost-effectiveness, and robustness of classical resolution ensure that reagents like this compound will continue to play a critical role in industrial drug development. Future research may focus on expanding its application to a wider range of substrates and integrating its use in telescoped or continuous manufacturing processes to further enhance efficiency and sustainability.
References
- 1. benchchem.com [benchchem.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 4. tcichemicals.com [tcichemicals.com]
- 5. iris.unisa.it [iris.unisa.it]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [mdpi.com]
- 10. DE69131217T2 - Process for the production of R (-) mandelic acid and its derivatives - Google Patents [patents.google.com]
- 11. Enzymatic Synthesis of Chiral Intermediates for Drug Development | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to (R)-(-)-Hexahydromandelic Acid: A Guide for Process Development
(R)-(-)-Hexahydromandelic acid is a pivotal chiral building block in the synthesis of numerous pharmaceuticals. Its structural motif is integral to the efficacy of various drugs, making its efficient and enantiomerically pure synthesis a subject of significant academic and industrial research. This guide offers a comparative analysis of the predominant synthetic strategies, providing researchers and drug development professionals with the critical data and insights necessary to select the most suitable route for their specific applications.
Asymmetric Hydrogenation of Phenylglyoxylic Acid Derivatives
This strategy is conceptually elegant, aiming to set the desired stereocenter through an enantioselective reduction of a prochiral ketone. A common approach involves the asymmetric hydrogenation of a phenylglyoxylic acid derivative, followed by the reduction of the aromatic ring.
The core of this method lies in the use of a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, to control the facial selectivity of the hydride addition to the ketone. Subsequent hydrogenation of the aromatic ring, often with a heterogeneous catalyst like rhodium on carbon, yields the final product.
Figure 1. Workflow for the asymmetric hydrogenation route.
-
Asymmetric Hydrogenation of Methyl Phenylglyoxylate: In a high-pressure reactor, methyl phenylglyoxylate and a catalytic amount of a chiral ruthenium-BINAP complex are dissolved in methanol. The mixture is then subjected to hydrogen gas at elevated pressure until the reaction is complete, yielding (R)-methyl mandelate.
-
Aromatic Ring Reduction: The crude (R)-methyl mandelate is then subjected to a second hydrogenation, typically using a rhodium on carbon (Rh/C) catalyst in a protic solvent under high pressure, to reduce the phenyl ring to a cyclohexyl ring.
-
Hydrolysis: The resulting (R)-methyl hexahydromandelate is saponified using an aqueous base, such as sodium hydroxide, followed by acidic workup to afford the final product, this compound.
| Metric | Performance | Justification & Citation |
| Enantioselectivity | Excellent (>99% ee) | The use of well-defined chiral catalysts like Ru-BINAP allows for precise stereocontrol. |
| Yield | Good to Excellent | Typically high-yielding steps, though catalyst poisoning can be an issue. |
| Scalability | Moderate to Good | Requires specialized high-pressure hydrogenation equipment, which can be capital-intensive. |
| Cost | High | Chiral phosphine ligands and noble metal catalysts are expensive. |
| Atom Economy | Good | Hydrogenation reactions are inherently atom-economical. |
Enzymatic Resolution of Racemic Hexahydromandelic Acid
This classical yet robust method leverages the high stereoselectivity of enzymes to resolve a racemic mixture. A common approach is the lipase-catalyzed acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted desired enantiomer.
Lipases, in non-aqueous media, can catalyze the esterification of a racemic alcohol or the transesterification of a racemic ester. In the case of hexahydromandelic acid, its ester form is often used. The enzyme's chiral active site preferentially acylates one enantiomer (typically the (S)-enantiomer), leaving the desired (R)-enantiomer unreacted. The two can then be separated based on their different chemical properties.
Figure 2. Workflow for the enzymatic resolution route.
-
Racemate Synthesis: Racemic hexahydromandelic acid is first synthesized, often by hydrogenation of mandelic acid or its derivatives, and then esterified.
-
Enzymatic Resolution: The racemic ester is dissolved in an organic solvent (e.g., toluene), and an acyl donor (e.g., vinyl acetate) is added. A lipase, such as Candida antarctica lipase B (CALB), is introduced, and the reaction is stirred at a controlled temperature.
-
Separation and Hydrolysis: The reaction is monitored until approximately 50% conversion is reached. The enzyme is filtered off, and the resulting mixture of the unreacted (R)-ester and the acylated (S)-ester is separated, often by chromatography or distillation. The isolated (R)-ester is then hydrolyzed to the target acid.
| Metric | Performance | Justification & Citation |
| Enantioselectivity | Excellent (>99% ee) | Enzymes are highly specific catalysts, leading to excellent enantiomeric excess values. |
| Yield | Moderate (Max 50%) | The theoretical maximum yield for a kinetic resolution is 50% of the desired enantiomer. |
| Scalability | Excellent | Enzymatic reactions can often be run in large reactors under mild conditions. Enzyme immobilization can further improve process efficiency. |
| Cost | Moderate | While the enzyme can be an initial cost, it can often be recycled. The 50% yield limitation can impact overall cost-effectiveness. |
| Sustainability | Good | Enzymes are biodegradable, and reactions are run under mild conditions, making this a greener alternative. |
Chiral Pool Synthesis
This approach utilizes a readily available and enantiomerically pure natural product as the starting material. For this compound, the logical precursor is (R)-mandelic acid.
The synthesis begins with commercially available, enantiopure (R)-mandelic acid. The key transformation is the reduction of the aromatic ring to a cyclohexyl ring without racemizing the adjacent stereocenter. This is typically achieved through catalytic hydrogenation.
Figure 3. Workflow for the chiral pool synthesis route.
-
Esterification (Optional but Recommended): (R)-mandelic acid is often converted to its ester (e.g., methyl ester) to improve solubility and prevent potential side reactions during hydrogenation.
-
Catalytic Hydrogenation: The (R)-mandelic acid or its ester is dissolved in a suitable solvent and hydrogenated over a noble metal catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), under pressure. The conditions must be carefully controlled to ensure complete reduction of the aromatic ring without affecting the stereocenter.
-
Hydrolysis (if ester was used): The resulting (R)-hexahydromandelic acid ester is saponified to yield the final product.
| Metric | Performance | Justification & Citation |
| Enantioselectivity | Excellent | The stereocenter is pre-existing and is retained throughout the synthesis. Enantiopurity of the final product depends on the starting material. |
| Yield | Excellent | This is often a very high-yielding, two-step process. |
| Scalability | Excellent | The process uses standard industrial equipment and procedures (hydrogenation, hydrolysis). |
| Cost | Good | The cost is largely dependent on the price of enantiopure (R)-mandelic acid and the noble metal catalyst. |
| Simplicity | Excellent | This is arguably the most straightforward and shortest route. |
Comparative Summary and Recommendations
| Synthetic Route | Key Advantage(s) | Key Disadvantage(s) | Best Suited For |
| Asymmetric Hydrogenation | High enantioselectivity; good atom economy. | High cost of catalysts and ligands; requires specialized equipment. | Situations where starting materials are cheap and high enantiopurity is paramount, justifying the catalyst cost. |
| Enzymatic Resolution | Excellent enantioselectivity; mild conditions; "green" approach. | Theoretical yield is capped at 50%; requires separation of products. | Large-scale industrial production where sustainability and mild conditions are priorities, and the undesired enantiomer can be racemized and recycled. |
| Chiral Pool Synthesis | Simplicity; high yield; excellent enantiopurity retention; readily scalable. | Dependent on the availability and cost of the chiral starting material. | Most general applications, from lab-scale synthesis to large-scale production, due to its robustness and efficiency. |
Conclusion
The synthesis of this compound can be approached from several effective angles. The Chiral Pool Synthesis starting from (R)-mandelic acid stands out as the most practical and efficient method for most applications, offering a direct, high-yielding, and scalable process. Enzymatic Resolution provides a powerful and green alternative, particularly for large-scale industrial processes where the undesired enantiomer can be recycled. Asymmetric Hydrogenation , while elegant and highly enantioselective, is often hampered by the high cost of the catalytic systems, making it a more specialized choice. The final selection of a synthetic route will invariably depend on a careful consideration of scale, cost, available equipment, and the specific purity requirements of the final product.
A Comparative Guide to the Validation of Analytical Methods for (R)-(-)-Hexahydromandelic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of chiral molecules is a critical aspect of ensuring product quality, safety, and efficacy. (R)-(-)-Hexahydromandelic acid, a key chiral intermediate in the synthesis of various pharmaceuticals, demands robust and validated analytical methods for its precise measurement. This guide provides an in-depth comparison of two principal analytical techniques for the quantification of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization .
The validation of these methods is paramount and will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3] This ensures that the chosen method is fit for its intended purpose, delivering reliable and reproducible results.
The Importance of Enantioselective Quantification
Hexahydromandelic acid possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: this compound and (S)-(+)-Hexahydromandelic acid. In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or even cause undesirable side effects.[4] Therefore, the ability to selectively quantify the (R)-enantiomer is not just an analytical challenge but a regulatory necessity.
This guide will delve into the experimental protocols and performance characteristics of Chiral HPLC and GC-MS, offering a comparative analysis to aid in the selection of the most appropriate method for your specific analytical needs.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation and quantification of enantiomers.[4][5][6][7] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like hexahydromandelic acid, polysaccharide-based or cyclodextrin-based CSPs are often effective.[8][9][10]
Principle of Chiral HPLC Separation
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, allowing for their separation and individual quantification.
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC analysis.
Detailed Experimental Protocol: Chiral HPLC
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a mobile phase-compatible solvent (e.g., a mixture of hexane and ethanol).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. Chromatographic Conditions:
-
Column: A chiral stationary phase column, such as one based on a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin), is recommended for the separation of mandelic acid analogues.[8]
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent like ethanol or isopropanol, often with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. A typical starting point could be n-Hexane:Ethanol:TFA (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the analyte absorbs, typically around 220 nm for the phenyl group (in the case of mandelic acid and its derivatives without a saturated ring). For hexahydromandelic acid, which lacks a strong chromophore, derivatization or the use of a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) might be necessary. Alternatively, mass spectrometric detection (LC-MS) can be employed for higher sensitivity and specificity.
-
Injection Volume: 10 µL.
3. Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the (R)-enantiomer in the presence of the (S)-enantiomer and any potential impurities. This is demonstrated by achieving baseline resolution between the enantiomeric peaks.
-
Linearity: A series of standard solutions of this compound of known concentrations are prepared and analyzed. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.000.
-
Accuracy: Determined by spiking a sample matrix with a known amount of the (R)-enantiomer standard at different concentration levels. The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-assay precision): The analysis of multiple injections of the same sample on the same day.
-
Intermediate precision: The analysis of the same sample on different days, by different analysts, or with different equipment.[11]
-
The results are expressed as the relative standard deviation (RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1][2] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
For compounds that are not sufficiently volatile or thermally stable for direct GC analysis, such as carboxylic acids, derivatization is a necessary step.[12][13][14][15][16][17] This process converts the analyte into a more volatile and thermally stable derivative. Coupling gas chromatography with mass spectrometry provides high sensitivity and selectivity.
Principle of GC-MS with Derivatization
The carboxylic acid and alcohol functional groups of hexahydromandelic acid are chemically modified to form less polar and more volatile esters or silyl ethers. These derivatives are then separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer fragments the eluted compounds, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
Experimental Workflow: GC-MS after Derivatization
Caption: Workflow for GC-MS analysis with derivatization.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., acetonitrile or dichloromethane).
-
Derivatization: Add a derivatizing agent. A common choice for carboxylic acids is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or an alkylating agent to form an ester.[15][18]
-
The reaction mixture is typically heated (e.g., at 60-80 °C) for a specific time to ensure complete derivatization.
-
After cooling, the derivatized sample is ready for injection.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping up to 280 °C at 10 °C/min, and holding for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for initial identification and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
3. Validation Parameters:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the HPLC method. For GC-MS in SIM mode, specificity is very high as it monitors for specific fragment ions of the analyte.
Comparison of Chiral HPLC and GC-MS Methods
| Feature | Chiral HPLC | GC-MS with Derivatization |
| Principle | Direct enantiomeric separation on a chiral stationary phase. | Separation of volatile derivatives by gas chromatography, with detection by mass spectrometry. |
| Sample Preparation | Simple dissolution and filtration. | Requires a chemical derivatization step which can be time-consuming. |
| Specificity | Good, dependent on the resolution achieved on the chiral column. | Excellent, especially in SIM mode, due to the high selectivity of the mass spectrometer. |
| Sensitivity | Moderate with UV detection; higher with MS detection. | Very high, especially in SIM mode. |
| Robustness | Chiral columns can be sensitive to mobile phase composition and temperature. | Derivatization can introduce variability if not well-controlled. The GC-MS system itself is generally robust. |
| Throughput | Typically faster run times per sample compared to GC-MS with derivatization. | The derivatization step can be a bottleneck for high-throughput analysis. |
| Cost | Chiral columns can be expensive. | The initial cost of a GC-MS system is high. Derivatizing agents add to the running cost. |
| Typical Application | Routine quality control, purity checks. | Trace level analysis, impurity profiling, and when high specificity is required. |
Conclusion: Selecting the Right Method
The choice between Chiral HPLC and GC-MS for the quantification of this compound depends on the specific requirements of the analysis.
Chiral HPLC is often the preferred method for routine analysis due to its direct separation capability, simpler sample preparation, and generally faster analysis time. It is particularly well-suited for determining enantiomeric purity and for quality control applications where the concentration of the analyte is relatively high.
GC-MS with derivatization , on the other hand, offers superior sensitivity and selectivity. This makes it the method of choice for trace-level quantification, such as in pharmacokinetic studies or for the analysis of impurities. While the sample preparation is more complex, the high degree of confidence in the results provided by mass spectrometric detection can be indispensable.
Ultimately, the method chosen must be rigorously validated according to the principles outlined in the ICH Q2(R1) guidelines to ensure that it is fit for its intended purpose and that the data generated is accurate, reliable, and reproducible.[1][3][19]
References
- 1. wjarr.com [wjarr.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. weber.hu [weber.hu]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. researchgate.net [researchgate.net]
- 16. gcms.cz [gcms.cz]
- 17. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 18. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Study of Chiral Ionic Liquids Derived from (R)- and (S)-Hexahydromandelic Acid: A Guide for Researchers
In the ever-evolving landscape of asymmetric synthesis and chiral recognition, chiral ionic liquids (CILs) have emerged as a class of designer solvents and catalysts with immense potential. Their unique properties, including negligible vapor pressure, high thermal stability, and tunable chirality, make them attractive alternatives to conventional volatile organic solvents. This guide provides a detailed comparative analysis of chiral ionic liquids derived from the enantiomeric pair of (R)- and (S)-hexahydromandelic acid, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding their synthesis, physicochemical properties, and applications.
The chirality of an ionic liquid can be introduced through either the cation or the anion, or both. This guide focuses on CILs where the chirality resides in the anion, specifically derived from (R)- and (S)-hexahydromandelic acid. The choice of these precursors is predicated on their commercial availability and the robust chirality they impart to the resulting ionic liquids. We will explore how the subtle difference in the stereochemistry of the hexahydromandelate anion influences the macroscopic properties and chiral recognition capabilities of these fascinating materials.
Synthesis of Imidazolium-Based Hexahydromandelate CILs
The synthesis of chiral ionic liquids from (R)- and (S)-hexahydromandelic acid is a straightforward process, typically involving a two-step procedure. The first step is the synthesis of an imidazolium halide salt, which serves as the cation precursor. The second step is an anion metathesis reaction where the halide is exchanged for the chiral hexahydromandelate anion.
A common synthetic route involves the quaternization of a 1-alkylimidazole, such as 1-methylimidazole, with an alkyl halide (e.g., 1-chlorobutane or bromoethane) to form the corresponding 1-alkyl-3-methylimidazolium halide salt. Subsequently, this salt is reacted with the silver salt of (R)- or (S)-hexahydromandelic acid. The precipitation of silver halide drives the reaction to completion, yielding the desired chiral ionic liquid.[1][2]
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium (R)-Hexahydromandelate
-
Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]):
-
In a round-bottom flask, combine 1-methylimidazole and a slight molar excess of 1-chlorobutane.
-
Heat the mixture under reflux with stirring for 24-48 hours.
-
After cooling to room temperature, wash the resulting viscous liquid with ethyl acetate to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure [BMIM][Cl].
-
-
Synthesis of Silver (R)-Hexahydromandelate:
-
Dissolve (R)-hexahydromandelic acid in water and neutralize with an equimolar amount of sodium hydroxide solution.
-
To this solution, add an aqueous solution of silver nitrate with stirring.
-
Protect the reaction mixture from light to prevent the decomposition of the silver salt.
-
Collect the precipitated silver (R)-hexahydromandelate by filtration, wash with water and then ethanol, and dry in a desiccator.
-
-
Anion Metathesis:
-
Dissolve [BMIM][Cl] and a slight molar excess of silver (R)-hexahydromandelate in a suitable solvent, such as methanol or acetonitrile.
-
Stir the mixture at room temperature, protected from light, for 12-24 hours.
-
The formation of a white precipitate (AgCl) indicates the progress of the reaction.
-
Remove the silver chloride precipitate by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dry the resulting chiral ionic liquid, 1-butyl-3-methylimidazolium (R)-hexahydromandelate, under high vacuum to remove any residual solvent and water.
-
The same procedure can be followed using (S)-hexahydromandelic acid to synthesize the corresponding (S)-enantiomer of the chiral ionic liquid.
Caption: Synthesis workflow for a chiral ionic liquid.
Physicochemical Properties: A Tale of Two Enantiomers
While enantiomers possess identical physical properties in an achiral environment, the properties of CILs derived from (R)- and (S)-hexahydromandelic acid can exhibit subtle but significant differences, particularly in their interactions with other chiral molecules.
Thermal Stability
Thermogravimetric analysis (TGA) is a crucial technique to assess the thermal stability of ionic liquids. For many imidazolium-based CILs, the decomposition temperature is often high, indicating good thermal stability.[1][3] Studies on borate-based chiral anions, which can be formed with hexahydromandelic acid, have shown high thermal stability, with decomposition temperatures often exceeding 300°C.[1][4] While a direct comparative TGA study between the (R)- and (S)-hexahydromandelate CILs is not extensively reported, it is generally expected that their intrinsic thermal stability would be identical due to their enantiomeric nature. Any observed differences would likely arise from impurities or residual solvent.
Differential Scanning Calorimetry (DSC) is employed to determine phase transition temperatures, such as the glass transition temperature (Tg) and melting point (Tm). Many ionic liquids, including chiral ones, do not exhibit a sharp melting point but rather a glass transition, indicating their amorphous nature. For the hexahydromandelate-based CILs, low glass transition temperatures, often below -70°C, have been observed, rendering them liquids over a wide temperature range.[1]
| Property | (R)-Hexahydromandelate CIL | (S)-Hexahydromandelate CIL | Reference |
| Decomposition Temp. (TGA) | > 300 °C (expected) | > 300 °C (expected) | [1][4] |
| Glass Transition Temp. (DSC) | < -70 °C (observed for similar CILs) | < -70 °C (observed for similar CILs) | [1] |
Chiroptical Properties
The most distinct difference between the (R)- and (S)-derived CILs lies in their chiroptical properties. Optical rotation and circular dichroism (CD) spectroscopy are powerful tools to characterize chiral molecules.
-
Optical Rotation: The specific rotation, [α], of the (R)- and (S)-hexahydromandelate CILs will be equal in magnitude but opposite in sign. This is a direct consequence of their enantiomeric relationship. The measurement of specific rotation is a fundamental method to confirm the enantiomeric purity of the synthesized CILs.
-
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectra of the (R)- and (S)-derived CILs will be mirror images of each other. This technique provides detailed information about the electronic transitions and the chiral environment within the ionic liquid. Circular dichroism results have confirmed that the reaction to form chiral spiral borate anions from these acids is stereospecific.[1][4]
Enantiomeric Recognition: The Key Application
A primary application of chiral ionic liquids is in enantiomeric recognition, which is the ability to differentiate between the enantiomers of another chiral molecule. This property is crucial for applications in chiral separations, asymmetric catalysis, and as chiral shift reagents in NMR spectroscopy.
NMR spectroscopy is a particularly powerful technique to study enantiomeric recognition by CILs.[1] When a racemic mixture of a chiral analyte is dissolved in a chiral ionic liquid, the formation of diastereomeric complexes between the CIL and the two enantiomers of the analyte can lead to the splitting of NMR signals. The magnitude of this splitting, known as the enantiomeric discrimination, is a measure of the chiral recognition ability of the CIL.
Studies have shown that chiral anions in ionic liquids can exhibit strong enantiomeric recognition towards chiral cations.[1] For instance, when a racemic mixture of a chiral cation is paired with a chiral anion derived from hexahydromandelic acid, distinct NMR signals for the two enantiomers of the cation can be observed. The degree of chiral recognition is influenced by factors such as the solvent, temperature, and the specific structures of the cation and anion.[1][4]
While both (R)- and (S)-hexahydromandelate CILs will exhibit chiral recognition, the specific interactions and the resulting NMR shifts for a given enantiomer of an analyte will be opposite. For example, if the (R)-CIL preferentially interacts with the (R)-enantiomer of an analyte, the (S)-CIL will preferentially interact with the (S)-enantiomer of the same analyte. This predictable and complementary behavior is a significant advantage in designing chiral separation and analysis methods.
Caption: Diastereomeric complex formation in chiral recognition.
Conclusion and Future Outlook
Chiral ionic liquids derived from (R)- and (S)-hexahydromandelic acid represent a versatile and accessible class of materials for researchers in asymmetric chemistry. Their straightforward synthesis, high thermal stability, and, most importantly, their predictable and complementary chiroptical properties and enantiomeric recognition capabilities make them valuable tools.
The key distinction between the two enantiomeric CILs lies in the direction of their optical rotation and their mirrored CD spectra, which translates to a complementary preference in their interactions with other chiral molecules. This predictable behavior allows for the rational design of experiments in areas such as:
-
Chiral Chromatography: As chiral selectors in stationary or mobile phases for the separation of enantiomers.
-
Asymmetric Catalysis: As chiral solvents or catalysts to induce enantioselectivity in chemical reactions.
-
NMR Spectroscopy: As chiral solvating or shift reagents for the determination of enantiomeric purity.
Future research in this area will likely focus on expanding the library of cations paired with hexahydromandelate anions to fine-tune the physicochemical properties and enhance their performance in specific applications. Furthermore, detailed mechanistic studies of the intermolecular interactions driving chiral recognition will provide deeper insights, enabling the design of even more effective chiral ionic liquids for a wide range of scientific and industrial purposes.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-(-)-Hexahydromandelic Acid
Welcome to your essential resource for the safe and compliant disposal of (R)-(-)-Hexahydromandelic acid. In the fast-paced environment of research and drug development, a deep understanding of the entire lifecycle of a chemical, including its proper disposal, is paramount to ensuring laboratory safety and environmental stewardship. This guide moves beyond a simple checklist, offering a detailed, step-by-step methodology grounded in scientific principles and regulatory awareness.
The core philosophy of this guide is proactive risk mitigation. By understanding the chemical nature of this compound and the rationale behind each disposal step, you can establish a self-validating system of safety within your laboratory operations.
Hazard Assessment and Chemical Profile
(R)-(-)-Mandelic acid is classified as causing serious eye damage.[1][2][3][4] Given the structural similarities, it is prudent to handle this compound with the same level of caution, assuming it to be a potential eye and skin irritant.
Key Inferred Hazard Characteristics:
-
Primary Hazard: Potential for serious eye irritation or damage.[1][2][3][4]
-
Other Potential Hazards: May cause skin and respiratory tract irritation.[5]
-
Incompatibilities: Strong oxidizing agents, strong bases, and strong reducing agents.[2][5]
This initial assessment dictates the minimum personal protective equipment (PPE) and handling precautions necessary to mitigate exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for serious eye damage, appropriate PPE is non-negotiable. The following should be considered the minimum standard when handling this compound and its waste products:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[6]
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[7] Always inspect gloves for tears or degradation before use and remove them carefully to avoid skin contamination.[3]
-
Body Protection: A laboratory coat must be worn to protect skin and clothing.[7]
-
Footwear: Closed-toe shoes are required to protect against spills.[7]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. It is the responsibility of the user to classify the waste at the time of disposal.[8]
Step 1: Waste Segregation - The Principle of Incompatibility
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams, as this can lead to violent reactions, the release of toxic gases, or fire.[9][10]
-
Action: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.
-
Causality: Storing acids and bases separately is a fundamental rule of laboratory safety.[10] Mixing acidic waste with bases can cause a vigorous exothermic neutralization reaction. Mixing with other reactive chemicals, such as oxidizing agents, can also lead to dangerous outcomes.[10]
Step 2: Waste Collection and Container Management
The integrity of your waste container is crucial for preventing leaks and spills.
-
Action:
-
Use a container made of a material compatible with organic acids (e.g., high-density polyethylene - HDPE). Do not use metal containers.[10][11]
-
Ensure the container is in good condition with a secure, leak-proof cap.[10]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[11]
-
Keep the waste container closed at all times, except when adding waste.[9][10][12]
-
-
Causality: A properly sealed and labeled container prevents the release of vapors and provides essential information for emergency responders and waste disposal personnel.[9] Using compatible container materials prevents degradation of the container and subsequent leakage.[10]
Step 3: Handling Contaminated Materials
Any item that comes into contact with this compound must be treated as hazardous waste.
-
Action:
-
Collect all contaminated disposables, such as gloves, wipes, and weighing papers, in the designated hazardous waste container for solid waste.
-
For contaminated glassware, rinse with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous waste. Subsequent rinses with soap and water can then be performed.
-
-
Causality: This prevents the inadvertent introduction of a hazardous chemical into the regular trash or wastewater stream, protecting both personnel and the environment.
Step 4: Disposal of Pure or Concentrated this compound
Disposal of the pure compound requires careful packaging and labeling for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Action:
-
If in its original container, ensure the label is intact and write "WASTE" on the outside.[13]
-
If not in the original container, transfer the solid to a compatible, sealed, and properly labeled waste container.
-
Step 5: Neutralization of Dilute Aqueous Solutions (Use with Caution)
Under certain circumstances, and with explicit permission from your institution's EHS office, neutralization of dilute aqueous solutions of acidic waste may be permissible. However, this is not a universally accepted practice and must be approached with caution.[14] Most organic acids, even after neutralization, may still be considered toxic and unsuitable for drain disposal.[10]
-
Action (if approved by EHS):
-
Work in a chemical fume hood.[14]
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the dilute acidic solution while stirring.
-
Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.[14]
-
Be aware that this reaction will produce carbon dioxide gas, so add the base slowly to avoid excessive foaming and splashing.
-
Even after neutralization, consult with your EHS office to confirm if drain disposal is permitted. The neutralized solution may still be considered hazardous waste depending on local regulations and other components in the solution.[10]
-
-
Causality: Neutralization renders the waste less corrosive. However, the resulting salt solution may still be an environmental hazard. The prohibition on drain disposal for most organic wastes is to prevent contamination of waterways.[7]
Spill Management
In the event of a spill, a swift and safe response is critical.
-
Small Spills (<100 mL of a solution or a few grams of solid):
-
Alert personnel in the immediate area.[14]
-
Wearing appropriate PPE, contain the spill with an absorbent material or a spill kit.[14]
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it in the hazardous waste container.[5][8]
-
For a liquid spill, cover with a neutral absorbent material (such as vermiculite or sand).
-
Collect the absorbent material in a sealed, labeled container for hazardous waste disposal.[14]
-
Clean the spill area with soap and water.[14]
-
-
Large Spills (>100 mL of a solution or a significant amount of solid):
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Quantitative Data Summary
While specific quantitative data for this compound is limited, general laboratory waste guidelines provide quantitative thresholds.
| Parameter | Guideline/Value | Source |
| Neutralization Target pH | 6.0 - 8.0 | [14] |
| Satellite Accumulation Area Limit | Up to 55 gallons of hazardous waste | [15][16] |
| Acutely Toxic Waste (P-list) Limit | Up to 1 quart | [12] |
Note: this compound is not typically classified as a P-listed (acutely toxic) waste.
Conclusion: Fostering a Culture of Safety
Proper chemical disposal is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By integrating the principles and protocols outlined in this guide into your daily laboratory operations, you contribute to a safer working environment, protect our shared environment, and uphold the integrity of your research. Always consult your institution's specific waste disposal guidelines and your EHS office for clarification on local and state regulations.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. earth.utah.edu [earth.utah.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. pccarx.com [pccarx.com]
- 9. montgomerycollege.edu [montgomerycollege.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. odu.edu [odu.edu]
- 13. orf.od.nih.gov [orf.od.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. epa.gov [epa.gov]
- 16. MedicalLab Management Magazine [medlabmag.com]
A Researcher's Guide to Personal Protective Equipment for Handling (R)-(-)-Hexahydromandelic Acid
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both experimental success and personal safety. (R)-(-)-Hexahydromandelic acid, a chiral building block, demands a comprehensive understanding of its properties to ensure safe laboratory operations. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety recommendation. Our core principle is risk mitigation through informed preparation, ensuring that every procedure is a self-validating system of safety.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough hazard assessment is the critical first step.[1][2][3] This process dictates the necessary level of protection. Based on available Safety Data Sheets (SDS), this compound, like its analogue (R)-(-)-Mandelic acid, is classified with specific hazards that inform our PPE strategy.
The primary documented hazard is serious eye damage (H318).[4][5][6] Some sources also indicate potential for skin irritation (H315).[7] As a solid, the compound also presents an inhalation hazard if it becomes airborne as a fine dust.
Key Hazard Summary:
| Hazard Category | GHS Hazard Statement | Primary Risk |
| Eye Contact | H318: Causes serious eye damage. | Risk of irreversible eye injury upon contact.[4][5][6] |
| Skin Contact | H315: Causes skin irritation. | Potential for irritation upon direct contact.[7] |
| Inhalation | H335: May cause respiratory irritation. | Inhaling fine dust can irritate the respiratory tract.[8] |
This assessment, mandated by standards like the OSHA Personal Protective Equipment standard (29 CFR 1910.132), forms the logical foundation for all subsequent PPE choices.[2][3]
Task-Specific PPE Protocols
The selection of PPE is not static; it must adapt to the specific laboratory task being performed.[9] The risk of exposure changes depending on the scale and nature of the operation.
Baseline PPE: The Non-Negotiables for All Handling
For any work involving this compound, a baseline of PPE is mandatory to protect against incidental contact and unforeseen events.[1]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat. This is the first line of defense to protect skin and personal clothing from minor spills and dust.[9][10]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[1][8] They protect against flying particles during general handling.
-
Hand Protection: Chemical-resistant nitrile gloves.[9][11] These provide adequate protection against incidental skin contact with the solid. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[12][13]
-
Footwear: Fully enclosed shoes are required to protect feet from spills or dropped items.[8]
Tier 2: Weighing and Solid Handling
Dispensing and weighing solid this compound presents a significant risk of generating airborne dust, leading to inhalation and eye exposure.
-
Engineering Controls: All weighing and handling of the solid powder should be performed within a certified chemical fume hood or a ventilated balance enclosure.[8][12] This is the primary method to control the hazard at its source.
-
Eye Protection: Upgrade to chemical splash goggles . Unlike safety glasses, goggles form a seal around the eyes, offering superior protection from airborne dust.[9]
-
Respiratory Protection: If a fume hood is unavailable or the risk of dust generation is high, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particulates.[8][9]
Tier 3: Preparing Solutions and Running Reactions
The risk profile shifts from dust inhalation to chemical splashes when dissolving the acid or using it in a reaction.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For operations involving larger volumes (>100 mL) or vigorous mixing, a face shield must be worn over the goggles .[1][9] This provides an additional layer of protection for the entire face.
-
Hand Protection: While nitrile gloves offer good splash protection, their suitability depends on the solvent used.[11][14] Consult a glove compatibility chart to ensure the chosen glove material (e.g., nitrile, neoprene, butyl rubber) is resistant to the specific solvent.[11] For extended work, consider thicker gauge gloves.
-
Body Protection: For larger-scale reactions, supplement the lab coat with a chemical-resistant apron to provide an additional barrier against significant splashes.[12]
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Emergency Procedures and Disposal
Preparedness extends to knowing the correct response in case of accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5] An eyewash station must be readily accessible in the work area.[10]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[4][5] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]
-
Spill: For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the area with a wet paper towel.
-
Disposal: All contaminated PPE, such as gloves and paper towels, must be disposed of as hazardous chemical waste in a designated, sealed container.[8] Do not mix with general waste.
Summary of PPE Recommendations
This table provides a quick reference for the minimum required PPE based on the laboratory task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Lab Presence | Safety Glasses with Side Shields[1] | N/A | Lab Coat | N/A |
| Weighing/Solids Handling | Chemical Splash Goggles[9] | Nitrile Gloves | Lab Coat | Fume Hood or N95 Respirator[8] |
| Preparing Solutions (<100mL) | Chemical Splash Goggles[9] | Solvent-Appropriate Gloves[11] | Lab Coat | Fume Hood |
| Large Scale Operations (>100mL) | Goggles and Face Shield[1][9] | Thicker, Solvent-Appropriate Gloves | Lab Coat & Chemical Apron | Fume Hood |
By adhering to these experience-based protocols, which are grounded in established safety standards, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. clarionsafety.com [clarionsafety.com]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. labequipmentdirect.com [labequipmentdirect.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. earth.utah.edu [earth.utah.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
